molecular formula C7H6O3 B8238413 Salicylic acid-d6

Salicylic acid-d6

Cat. No.: B8238413
M. Wt: 144.16 g/mol
InChI Key: YGSDEFSMJLZEOE-UDDMDDBKSA-N
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Description

Salicylic acid-d6 is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 144.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

deuterio 2,3,4,5-tetradeuterio-6-deuteriooxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D/hD2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDEFSMJLZEOE-UDDMDDBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O[2H])O[2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Salicylic Acid-d6 and Its Primary Uses in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid-d6 is a deuterated form of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID) and a key active metabolite of acetylsalicylic acid (aspirin). In this compound, six hydrogen atoms are replaced by deuterium atoms, resulting in a heavier, stable isotope-labeled version of the molecule. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool in various research applications, particularly in analytical chemistry and drug metabolism studies.

This technical guide provides a comprehensive overview of this compound, its properties, and its primary applications in a research setting. It includes detailed experimental protocols for its use as an internal standard in quantitative analysis, a summary of relevant quantitative data, and visualizations of key metabolic pathways.

Core Properties of this compound

This compound shares the same chemical structure as salicylic acid, with the substitution of deuterium for hydrogen on the aromatic ring, the hydroxyl group, and the carboxylic acid group.

PropertyValue
Chemical Formula C₇D₆O₃
Molecular Weight Approximately 144.16 g/mol
Isotopic Purity Typically ≥98 atom % D
Appearance White to off-white solid

Primary Research Applications

The primary utility of this compound in research stems from its nature as a stable isotope-labeled internal standard. Its co-elution with the unlabeled analyte in chromatographic systems and its distinct mass-to-charge ratio (m/z) in mass spectrometry allow for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

Internal Standard in Quantitative Bioanalysis

The most prevalent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of salicylic acid and its precursors, such as acetylsalicylic acid, in biological matrices like plasma, serum, and urine. This is crucial for pharmacokinetic and toxicokinetic studies.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

While less common than its use as an internal standard, this compound can be administered in vivo to trace the metabolic fate of salicylic acid. By tracking the appearance of deuterated metabolites, researchers can elucidate metabolic pathways and calculate key pharmacokinetic parameters without the background interference from endogenous or co-administered unlabeled salicylic acid.

Metabolic Pathway Elucidation

The administration of this compound can help in identifying and quantifying the various metabolites of salicylic acid. This is particularly useful for understanding the impact of genetic polymorphisms or drug-drug interactions on its metabolism.

Data Presentation: Quantitative LC-MS/MS Parameters

The following table summarizes typical quantitative parameters from published LC-MS/MS methods that utilize this compound as an internal standard for the analysis of salicylic acid and acetylsalicylic acid.

AnalyteInternal StandardMatrixLLOQ (ng/mL)Linearity (ng/mL)Precision (%RSD)Accuracy (%)Reference
Salicylic AcidSalicylic acid-d4Human Plasma8080 - 8,000< 1585-115[1]
Acetylsalicylic AcidAcetylsalicylic acid-d4Human Plasma11 - 500< 1585-115[1]
Salicylic AcidThis compoundHuman Plasma5050 - 10,000< 9.3> 86.5[2]
Acetylsalicylic AcidSimvastatin (IS)Human Plasma55 - 2,000< 9.3> 86.5[2]
Salicylic AcidSalicylic acid-d4Feed0.05 mg/kg0.05 - 2.0 mg/kg< 1098.3 - 101[3]

Note: Salicylic acid-d4 is often used interchangeably with this compound as an internal standard due to a significant mass difference from the analyte.

Experimental Protocols

Protocol 1: Quantification of Salicylic Acid in Human Plasma using this compound as an Internal Standard

This protocol is a representative example based on established LC-MS/MS methods.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate salicylic acid from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Salicylic Acid: 137 -> 93

    • This compound: 141 -> 97

3. Data Analysis

  • Quantify the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of salicylic acid in the unknown samples from the calibration curve.

Protocol 2: In Vivo Pharmacokinetic Study of Salicylic Acid using this compound (Hypothetical Tracer Study)

This protocol outlines a general approach for a tracer study, as specific detailed protocols for the administration of this compound are not widely published.

1. Animal Model and Dosing

  • Use a suitable animal model (e.g., rats or mice).

  • Administer a known dose of this compound orally or intravenously. The dose should be sufficient for detection but not pharmacologically overwhelming.

2. Sample Collection

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Collect urine and feces over 24 or 48 hours to assess excretion.

3. Sample Analysis

  • Process and analyze the biological samples using a validated LC-MS/MS method, as described in Protocol 1, monitoring for this compound and its potential deuterated metabolites.

4. Pharmacokinetic Analysis

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance for this compound and its metabolites using appropriate software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Salicylic_Acid_Biosynthesis_in_Plants Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Phenylalanine Phenylalanine Chorismate->Phenylalanine AD Salicylic_Acid Salicylic_Acid Isochorismate->Salicylic_Acid IPL Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic_Acid Cinnamic_Acid->Benzoic_Acid Multiple Steps Benzoic_Acid->Salicylic_Acid BA2H

Biosynthesis of Salicylic Acid in Plants.

Salicylic_Acid_Metabolism_in_Humans Acetylsalicylic_Acid Acetylsalicylic Acid (Aspirin) Salicylic_Acid Salicylic_Acid Acetylsalicylic_Acid->Salicylic_Acid Esterases Salicyluric_Acid Salicyluric_Acid Salicylic_Acid->Salicyluric_Acid Glycine Conjugation Salicyl_Phenolic_Glucuronide Salicyl_Phenolic_Glucuronide Salicylic_Acid->Salicyl_Phenolic_Glucuronide UGT Salicyl_Acyl_Glucuronide Salicyl_Acyl_Glucuronide Salicylic_Acid->Salicyl_Acyl_Glucuronide UGT Gentisic_Acid 2,5-Dihydroxybenzoic Acid (Gentisic Acid) Salicylic_Acid->Gentisic_Acid CYP450 (Oxidation) _2_3_DHBA 2,3-Dihydroxybenzoic Acid Salicylic_Acid->_2_3_DHBA CYP450 (Oxidation)

Metabolism of Salicylic Acid in Humans.

Experimental_Workflow_LCMS Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

LC-MS/MS Experimental Workflow.

Conclusion

This compound is an indispensable tool for researchers in the fields of analytical chemistry, pharmacology, and drug metabolism. Its primary role as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of salicylic acid and its parent compounds in complex biological matrices. This, in turn, facilitates robust pharmacokinetic and toxicokinetic assessments. While its application as a directly administered metabolic tracer is less documented, the potential for such studies to provide valuable insights into the in vivo fate of salicylic acid is significant. The methodologies and data presented in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

Salicylic acid-d6 chemical structure and isotopic purity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Salicylic Acid-d6: Chemical Structure and Isotopic Purity

This technical guide provides a comprehensive overview of this compound, a deuterated analog of salicylic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the chemical structure, commercially available isotopic purity, and the experimental protocols for its analysis.

Chemical Structure and Properties

This compound is a form of salicylic acid where six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a mass shift of +6 compared to the unlabeled compound.[1] The deuteration includes the four hydrogens on the benzene ring, the hydrogen of the hydroxyl group, and the hydrogen of the carboxylic acid group.

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry, often in pharmacokinetic studies, metabolic research, and environmental analysis. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in mass spectrometric assays.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound (C₇D₆O₃).

Quantitative Data: Isotopic and Chemical Purity

The utility of this compound as an internal standard is directly dependent on its isotopic and chemical purity. Commercially available this compound typically has high isotopic enrichment. The data below is compiled from various suppliers.

ParameterValueSource
Isotopic Purity 98 atom % DAldrich[1][2]
97%Cambridge Isotope Laboratories[3][4][5]
Chemical Purity 99% (CP)Aldrich[1]
98%Cambridge Isotope Laboratories[3]
Molecular Formula C₇D₆O₃MedChemExpress, Aldrich[1][6]
Molecular Weight 144.16 g/mol PubChem, Aldrich[1][7]
Mass Shift M+6Aldrich[1][2]
CAS Number 285979-87-5MedChemExpress, CIL[3][6]

Experimental Protocol: Determination of Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is crucial for ensuring accurate quantification in analytical methods.[8] High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for this purpose.[9][10]

Objective: To determine the isotopic enrichment of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • LC-HRMS system (e.g., UPLC coupled to an Orbitrap or Q-TOF mass spectrometer)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of methanol and water with 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HR-MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Full scan MS.

    • Mass Range: m/z 100-200.

    • Resolution: Set to a high value (e.g., >70,000) to resolve isotopic peaks.

    • Data Acquisition: Acquire data in centroid mode.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify and integrate the ion intensities for the unlabeled (M+0), partially labeled (M+1 to M+5), and fully labeled (M+6) species.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Intensity(M+6) / Σ(Intensities of all isotopologues)] x 100

The workflow for this experimental protocol is illustrated in the diagram below.

Isotopic_Purity_Workflow start Start: this compound Sample prep Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) start->prep lc_separation LC Separation (C18 Reverse Phase) prep->lc_separation ionization Electrospray Ionization (ESI Negative Mode) lc_separation->ionization ms_detection HR-MS Detection (Full Scan, >70k Resolution) ionization->ms_detection data_processing Data Processing (Extract Mass Spectrum) ms_detection->data_processing calculation Purity Calculation (Relative Abundance of Isotopologues) data_processing->calculation end End: Isotopic Purity Value calculation->end

Caption: Experimental workflow for determining isotopic purity via LC-HRMS.

Role in Signaling Pathways

Salicylic acid is a critical signaling molecule in plants, particularly in activating defense responses against pathogens.[11][12] It is a key phytohormone involved in establishing both local and systemic acquired resistance (SAR).[13] The signaling pathway is complex, involving multiple components and regulatory loops.

Pathogen recognition leads to the synthesis of salicylic acid, primarily through the isochorismate pathway in chloroplasts.[13] The accumulated salicylic acid is then perceived by receptor proteins, with NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and its homologs NPR3 and NPR4 being key players.[13] This binding event triggers a conformational change in NPR1, allowing it to translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the Pathogenesis-Related (PR) genes, activating their expression and leading to a broad-spectrum defense response.[11][14]

The following diagram illustrates a simplified model of the salicylic acid signaling pathway in plant defense.

Salicylic_Acid_Pathway cluster_extra Extracellular cluster_cyto Cytoplasm / Chloroplast cluster_nuc Nucleus pathogen Pathogen Recognition sa_biosynthesis SA Biosynthesis (Isochorismate Pathway) pathogen->sa_biosynthesis triggers sa Salicylic Acid (SA) Accumulation sa_biosynthesis->sa npr1_inactive NPR1 (inactive) (Oligomer) sa->npr1_inactive binds & activates npr1_active NPR1 (active) (Monomer) npr1_inactive->npr1_active translocates to nucleus tga TGA Transcription Factors npr1_active->tga interacts with pr_genes PR Gene Expression tga->pr_genes activates sar Systemic Acquired Resistance (SAR) pr_genes->sar

Caption: Simplified salicylic acid signaling pathway in plant defense.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated salicylic acid, a crucial isotopically labeled compound in pharmaceutical research and development. Deuteration of salicylic acid can alter its pharmacokinetic properties, offering potential therapeutic advantages. This document details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Synthetic Strategies for Deuterated Salicylic Acid

The introduction of deuterium into the salicylic acid molecule can be achieved through several synthetic routes. The primary methods include:

  • Direct Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a widely utilized method for incorporating deuterium into aromatic systems. It involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. This method is attractive due to its atom economy and the potential for high deuterium incorporation.

  • Synthesis from Deuterated Precursors: This classical approach involves the synthesis of salicylic acid from starting materials that are already deuterated. This method offers precise control over the location of deuterium incorporation but can be more complex and costly depending on the availability of the deuterated precursors.

  • Acid-Catalyzed H-D Exchange: This method employs strong deuterated acids to facilitate the exchange of aromatic protons with deuterium. While effective for some substrates, it can be harsh and may not be suitable for sensitive molecules.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as the desired level and position of deuteration, cost, scalability, and the availability of specialized equipment. The following table summarizes the key quantitative data associated with different synthetic approaches.

Synthesis MethodCatalyst/ReagentDeuterium SourceTypical Yield (%)Deuterium Incorporation (%)Key AdvantagesKey Disadvantages
Catalytic H-D Exchange (Aromatic Ring) Ruthenium (Ru) complexesD₂O70-90 (estimated)Up to 87% (ortho-position)[1]High efficiency for aromatic deuteration, regioselectivity possible.Catalyst can be expensive, may require optimization for specific substrate.
Catalytic H-D Exchange (Aromatic Ring) Iridium (Ir) complexesD₂O60-85 (estimated)High (specific values vary)Effective for ortho-deuteration of aromatic acids and esters.[2][3]Catalyst cost, potential for side reactions.
Catalytic H-D Exchange (Aromatic Ring) Palladium (Pd) on CarbonD₂O65-85 (estimated)Moderate to HighReadily available catalyst, good for general aromatic deuteration.May lack regioselectivity, potential for over-reduction.
Synthesis from Deuterated Precursors Standard organic synthesis reagentsDeuterated Phenol or Benzene50-70 (overall)>98% (at specific positions)Precise control of deuteration sites, high isotopic purity.Dependent on availability and cost of deuterated starting materials, multi-step synthesis.

Detailed Experimental Protocols

Method 1: Ruthenium-Catalyzed Ortho-Deuteration of the Aromatic Ring

This protocol is adapted from a procedure for the ortho-deuteration of benzoic acid derivatives and is expected to be effective for salicylic acid.[1]

Materials:

  • Salicylic acid

  • [RuCl₂(p-cymene)]₂

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Deuterium oxide (D₂O)

  • Toluene (anhydrous)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine salicylic acid (1 mmol), [RuCl₂(p-cymene)]₂ (0.025 mmol), and PCy₃ (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture until the catalyst components are dissolved.

  • Add K₂CO₃ (2 mmol) and D₂O (10 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction by adding 1 M HCl (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ortho-deuterated salicylic acid.

Characterization:

  • ¹H NMR: To determine the percentage of deuterium incorporation at the ortho-position by observing the reduction in the integral of the corresponding proton signal.

  • Mass Spectrometry: To confirm the mass increase corresponding to the incorporated deuterium atoms.

Method 2: Synthesis from Deuterated Phenol (Illustrative)

This protocol outlines the synthesis of salicylic acid from phenol, which, if a deuterated phenol is used as the starting material, will produce deuterated salicylic acid. This is based on the Kolbe-Schmitt reaction.

Materials:

  • Deuterated phenol (e.g., phenol-d₆)

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve deuterated phenol (1 mol) in a concentrated aqueous solution of sodium hydroxide (1.1 mol). Carefully evaporate the water under reduced pressure to obtain dry sodium phenoxide-d₅.

  • Carboxylation: Place the dry sodium phenoxide-d₅ in a high-pressure autoclave. Heat the vessel to 125 °C and introduce carbon dioxide gas under a pressure of 100 atm. Maintain these conditions for 6-8 hours with constant agitation.

  • Formation of Salicylic Acid: After the reaction is complete, cool the autoclave to room temperature and cautiously vent the excess CO₂. Dissolve the resulting solid (primarily sodium salicylate-d₄) in hot water.

  • Acidification and Precipitation: While stirring, slowly add concentrated sulfuric acid to the aqueous solution until the pH is acidic (pH ~2-3). Salicylic acid-d₄ will precipitate out of the solution as a white solid.

  • Purification: Collect the precipitated salicylic acid-d₄ by vacuum filtration and wash with cold water. Recrystallize the crude product from hot water to obtain pure deuterated salicylic acid.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the positions of deuterium incorporation.

  • Mass Spectrometry: To determine the molecular weight and confirm the number of deuterium atoms incorporated.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the key synthetic strategies for producing deuterated salicylic acid.

Synthesis_Workflows cluster_catalytic Catalytic H-D Exchange cluster_precursor Synthesis from Deuterated Precursor SA Salicylic Acid Reaction Reaction (Heating) SA->Reaction Catalyst Metal Catalyst (Ru, Ir, Pd) Catalyst->Reaction D2O D₂O (Deuterium Source) D2O->Reaction Purification_Cat Purification Reaction->Purification_Cat Deuterated_SA_Cat Deuterated Salicylic Acid Purification_Cat->Deuterated_SA_Cat Deuterated_Phenol Deuterated Phenol Phenoxide Sodium Phenoxide-d₅ Deuterated_Phenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide Carboxylation Kolbe-Schmitt Reaction Phenoxide->Carboxylation CO2 CO₂ (High Pressure/Temp) CO2->Carboxylation Salicylate Sodium Salicylate-d₄ Carboxylation->Salicylate Acidification Acidification Salicylate->Acidification H2SO4 H₂SO₄ H2SO4->Acidification Purification_Prec Purification Acidification->Purification_Prec Deuterated_SA_Prec Deuterated Salicylic Acid Purification_Prec->Deuterated_SA_Prec

Figure 1: Comparative workflows for the synthesis of deuterated salicylic acid.

Experimental_Workflow_Catalytic start Start reagents Combine Salicylic Acid, Catalyst, and Toluene in Schlenk Tube start->reagents add_reagents Add K₂CO₃ and D₂O reagents->add_reagents reaction Heat at 120°C for 24h add_reagents->reaction quench Cool and Quench with HCl reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Obtain Pure Deuterated Salicylic Acid purify->end

Figure 2: Experimental workflow for catalytic H-D exchange.

Conclusion

The synthesis of deuterated salicylic acid can be effectively achieved through various methods, with catalytic H-D exchange and synthesis from deuterated precursors being the most prominent. The choice of method will be dictated by the specific requirements of the research or development project, including the desired level of deuteration, regioselectivity, and economic considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and manufacturing of this important isotopically labeled compound. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

Technical Guide: Physical and Chemical Properties of Salicylic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Salicylic acid-d6 (2-Hydroxybenzoic acid-d6). This deuterated analog of salicylic acid is a valuable tool in various research applications, particularly in drug metabolism studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled version of salicylic acid. The deuterium labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart in mass spectrometry analyses, without significantly altering its chemical properties.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Chemical Name 2-Hydroxybenzoic acid-d6[1]
Synonyms This compound, Perdeutero-2-hydroxybenzoic acid[1]
CAS Number 285979-87-5[2][3]
Molecular Formula C₇D₆O₃[2]
Molecular Weight 144.16 g/mol [1][2][4]
Appearance White to off-white solidMedChemExpress
Melting Point 158-161 °C[5]
Boiling Point 211 °C[5]
Isotopic Purity ≥98 atom % D[5]
Table 2: Solubility of Salicylic Acid (Unlabeled) in Various Solvents
SolventSolubility (g/L) at 25 °CSource(s)
Water2.24[6]
Ethanol (absolute)348.7 (at 21 °C)[6]
Acetone396 (at 23 °C)[6]
AcetonitrileData not available
Methanol2560 (at 298.15 K)[7]
Ethyl AcetateData not available
Carbon Tetrachloride2.62 (at 25 °C)[6]
Benzene7.75 (at 25 °C)[6]
Propanol273.6 (at 21 °C)[6]
ChloroformSoluble[6]

Spectroscopic Data

Table 3: Key Spectroscopic Data for Salicylic Acid
Spectroscopic TechniqueKey FeaturesSource(s)
¹H NMR Due to deuteration of the aromatic ring and hydroxyl/carboxyl groups, a proton NMR spectrum of pure this compound would show no signals. The absence of peaks is the key indicator of high isotopic purity.[8]
¹³C NMR Characteristic peaks for the carboxyl and aromatic carbons are expected, with slight shifts possible due to the deuterium substitution.[8][9]
FT-IR O-D and C-D stretching vibrations will be observed at lower wavenumbers compared to the O-H and C-H stretches in unlabeled salicylic acid. Key peaks for C=O and C-O stretching of the carboxylic acid group and aromatic C=C bonds will be present.[10][11][12]
Mass Spectrometry A distinct mass shift of +6 compared to unlabeled salicylic acid is the primary characteristic. The deprotonated molecule [M-D]⁻ is typically observed in negative ion mode ESI-MS.[5][13]

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound. Actual parameters may need to be optimized based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of this compound would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d6 or acetone-d6.[8]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Due to the extensive deuteration, a standard ¹H NMR spectrum is primarily used to confirm the absence of proton signals, thereby verifying high isotopic enrichment.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show signals for the seven carbon atoms. The chemical shifts can be compared to unlabeled salicylic acid to observe any isotopic effects. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of this compound is ground with dry KBr and pressed into a thin, transparent disk.[8]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands for the deuterated hydroxyl (O-D), deuterated aromatic C-D bonds, the carbonyl group (C=O) of the carboxylic acid, and aromatic ring vibrations.[10][12]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and isotopic purity of this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.[15]

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: Data is typically acquired in negative ion mode to observe the deprotonated molecule [M-D]⁻. The full scan mass spectrum will confirm the molecular weight, and tandem MS (MS/MS) can be used to obtain characteristic fragment ions for structural confirmation.[15][16]

Biological Activity and Signaling Pathway

This compound is biologically equivalent to salicylic acid. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17][18][19]

Salicylic_Acid_COX2_Pathway Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., IL-1β, LPS) NF_kB_activation NF-κB Activation Pro_inflammatory_stimuli->NF_kB_activation COX2_gene_transcription COX-2 Gene Transcription NF_kB_activation->COX2_gene_transcription COX2_protein COX-2 Enzyme COX2_gene_transcription->COX2_protein Prostaglandins Prostaglandins (PGE₂) (Inflammation) COX2_protein->Prostaglandins catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein substrate Salicylic_acid_d6 This compound Salicylic_acid_d6->NF_kB_activation Inhibition Salicylic_acid_d6->COX2_protein Inhibition

Caption: this compound inhibits inflammation by suppressing NF-κB activation and COX-2 enzyme activity.

Experimental Workflow: this compound as an Internal Standard

A primary application of this compound is as an internal standard for the accurate quantification of unlabeled salicylic acid in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[20]

Internal_Standard_Workflow Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound (Internal Standard) Biological_Sample->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE) Spike_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Quantification Quantification (Ratio of Analyte to IS) LC_MS_Analysis->Quantification

Caption: Workflow for quantifying salicylic acid using this compound as an internal standard.

References

Technical Guide: Safety, Handling, and Application of Salicylic acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and a key experimental application for Salicylic acid-d6. This deuterated analog of salicylic acid is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of salicylic acid in biological and other matrices.

Safety Data Sheet (SDS) Summary

The following information is a synthesis of safety data from multiple suppliers. Always refer to the specific SDS provided by the manufacturer for the most accurate and complete information.

Hazard Identification

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1][2]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 1 & 2A), H318/H319: Causes serious eye damage/irritation.[1][3]

  • Reproductive toxicity (Category 2), H361d: Suspected of damaging the unborn child.[3]

  • Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1), H400/H410: Very toxic to aquatic life with long-lasting effects.[2]

Signal Word: Danger or Warning[1][3]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)

  • GHS05 (Corrosion)

  • GHS08 (Health Hazard)

  • GHS09 (Environment)

First-Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][2] Do NOT induce vomiting.[1]

  • If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][4][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

  • Specific Hazards: During a fire, it may decompose and emit toxic fumes, including carbon oxides.[1][4] Dust can form an explosive mixture with air.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[1]

Accidental Release Measures
  • Personal Precautions: Avoid all personal contact, including inhalation of dust.[6] Use personal protective equipment (PPE). Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent spillage from entering drains or water courses.[1][6]

  • Methods for Cleaning Up: Use dry clean-up procedures and avoid generating dust.[6] Vacuum or sweep up the material and place it in a suitable container for disposal.[6]

Data Presentation: Physicochemical and Toxicological Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇D₆O₃[2][3][7]
Molecular Weight 144.16 g/mol [3][8][9][10]
CAS Number 285979-87-5[1][2][9][11][12]
Appearance Off-white solid[5]
Melting Point 158-161 °C[3][5]
Boiling Point 211 °C at 20 mmHg[3][5]
Flash Point 157 °C (314.6 °F) - closed cup[3][5]
Density 1.4 ± 0.1 g/cm³[7]
Solubility Soluble in water, DMSO[5][11]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[7]
LogP 2.06 - 2.3[7][8]
Isotopic Purity ≥98 atom % D[3]

Safe Handling, Storage, and Disposal

Safe Handling
  • Avoid inhalation, and contact with skin and eyes.[2]

  • Use only in a well-ventilated area, preferably with appropriate exhaust ventilation.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Wear appropriate personal protective equipment (PPE).

Recommended PPE:

  • Eye/Face Protection: Safety goggles with side shields.[2]

  • Hand Protection: Protective gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: Impervious clothing, lab coat.[2]

  • Respiratory Protection: Use a suitable respirator (e.g., N95 dust mask) if dust is generated.[3]

Storage
  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2][6]

  • Store locked up.[1][4][5]

  • Protect from light and moisture.[10][13][14]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][2][13]

  • Recommended storage temperatures vary by supplier and form (powder vs. solution):

    • Room temperature for powder.[10][13]

    • -20°C for powder.[2][12]

    • -20°C (for 1 month) or -80°C (for 6 months) for stock solutions.[11][12]

Disposal Considerations
  • Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[1][2]

  • This material and its container may need to be disposed of as hazardous waste.[15]

  • Do not allow the product to enter drains or waterways.[6]

Mandatory Visualizations

Diagram 1: Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling & Disposal start Receive Chemical sds Review SDS start->sds ppe Don PPE (Gloves, Goggles, Lab Coat) sds->ppe weigh Weigh in Ventilated Area (Fume Hood) ppe->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve store Store in Tightly Sealed, Labeled Container dissolve->store If not for immediate use decontaminate Decontaminate Work Area dissolve->decontaminate After experiment store->weigh For subsequent use conditions Cool, Dry, Dark, Locked Location store->conditions dispose Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Diagram 2: Experimental Workflow for Quantification using this compound as an Internal Standard

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample 1. Prepare Biological Sample (e.g., weigh 2.5g feed) add_is 2. Spike with known amount of this compound (Internal Standard) prep_sample->add_is extract 3. Extract Analytes (e.g., with acidified methanol, ultrasonicate, centrifuge) add_is->extract evap 4. Evaporate & Reconstitute (e.g., N2 stream, reconstitute in mobile phase) extract->evap inject 5. Inject into LC-MS/MS evap->inject separate 6. Chromatographic Separation (e.g., C18 column) inject->separate detect 7. Mass Spectrometric Detection (MRM mode for analyte and IS) separate->detect integrate 8. Integrate Peak Areas (Analyte and IS) detect->integrate ratio 9. Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify 10. Quantify Analyte Concentration (using calibration curve) ratio->quantify

Caption: A typical LC-MS/MS workflow for quantifying salicylic acid using this compound.

Diagram 3: Simplified COX-2 Inhibition Pathway

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes Inflammation Inflammation & Pain PGs->Inflammation Mediates SA Salicylic Acid (or this compound) SA->COX2 Inhibits Activity

Caption: Salicylic acid inhibits the COX-2 enzyme, reducing prostaglandin synthesis.

Experimental Protocols

This compound is an ideal internal standard for the quantification of salicylic acid because it is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[9] This co-eluting standard helps to correct for variations in sample preparation, extraction recovery, and instrument response.[8]

Representative Protocol: Quantification of Salicylic Acid in Feed by LC-MS/MS

This protocol is adapted from a published method and demonstrates a typical application.[1]

5.1.1. Reagents and Materials

  • This compound (Internal Standard, IS)

  • Salicylic acid (Analyte standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Hydrochloric acid

  • Formic acid

  • Ultrapure water

  • Polypropylene centrifuge tubes (50 mL)

  • Vortex mixer, ultrasonic bath, centrifuge, shaker mixer

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

5.1.2. Preparation of Standard Solutions

  • Stock Solutions (1,000 µg/mL): Prepare individual stock solutions of salicylic acid and this compound by accurately weighing the compounds and dissolving them in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the salicylic acid stock solution to create calibration standards at appropriate concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 mg/kg).[1]

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 0.5 µg/mL) in 50% acetonitrile.[1]

5.1.3. Sample Preparation

  • Weigh 2.5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.[1]

  • Add a known amount of the this compound internal standard working solution.

  • Add 25 mL of 0.1% hydrochloric acid in methanol and vortex the sample.[1]

  • Place the tube in an ultrasonic bath for 15 minutes.[1]

  • Shake the sample on a shaker mixer for 30 minutes at 200 rpm.[1]

  • Centrifuge the sample at 4,500 x g for 15 minutes at 20°C.[1]

  • Transfer 500 µL of the supernatant to a glass tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[1]

  • Reconstitute the dry residue with 500 µL of 50% acetonitrile, vortex, and centrifuge at 14,500 rpm for 15 minutes.[1]

  • Transfer the final supernatant to an HPLC vial for analysis.[1]

5.1.4. LC-MS/MS Instrumental Analysis

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10-20 µL.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.

  • MS Detection: Electrospray ionization in negative mode (ESI-).

  • Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Salicylic Acid Transition: m/z 137 → 93.[1][12]

    • This compound Transition: m/z 141 → 97 (Note: The exact transition will depend on the deuteration pattern, d6 would be m/z 143 -> 99. The principle remains the same).

5.1.5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Salicylic acid / this compound) against the concentration of the calibration standards.

  • Calculate the peak area ratio for the unknown samples.

  • Determine the concentration of salicylic acid in the samples by interpolating their peak area ratios from the calibration curve.

References

A Technical Guide to the Theoretical and Exact Mass of Salicylic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the theoretical and exact mass of Salicylic acid-d6, a deuterated analog of Salicylic acid. This information is crucial for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the identification, characterization, and quantification of this compound.

Understanding Mass in Mass Spectrometry: Theoretical vs. Exact Mass

In the context of mass spectrometry, the terms "theoretical mass" and "exact mass" are often used, sometimes interchangeably, leading to potential confusion. It is essential to distinguish between these concepts for accurate data interpretation.

Theoretical Mass (Average Molecular Weight): This is the weighted average mass of a molecule calculated using the standard atomic weights of its constituent elements as found on the periodic table. These atomic weights account for the natural isotopic abundance of each element. The theoretical mass is typically used in stoichiometric calculations.

Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element.[1][2][3] The exact mass is a more precise value than the theoretical mass and is fundamental in high-resolution mass spectrometry for determining the elemental composition of a molecule.[4][5]

Chemical Identity of this compound

This compound is a form of salicylic acid where six hydrogen atoms have been replaced by deuterium atoms.

  • Chemical Formula: C₇D₆O₃[6][7][8][9]

  • Synonyms: 2-Hydroxybenzoic acid-d6[6]

Calculation of Theoretical and Exact Mass

To calculate the theoretical and exact mass of this compound, the atomic masses of the constituent isotopes are required.

Data for Calculation
ElementIsotopeStandard Atomic Weight ( g/mol )Exact Mass (Da)
Carbon¹²C12.01112.000000
Deuterium²H (D)2.0142.014102
Oxygen¹⁶O15.99915.994915
Theoretical Mass Calculation

The theoretical mass is calculated as follows:

(7 * Standard Atomic Weight of C) + (6 * Standard Atomic Weight of D) + (3 * Standard Atomic Weight of O) = (7 * 12.011) + (6 * 2.014) + (3 * 15.999) = 84.077 + 12.084 + 47.997 = 144.158 g/mol

This value is very close to the molecular weight of 144.16 g/mol often cited in commercial product descriptions.[6][7][8][9][10]

Exact Mass Calculation

The exact mass is calculated as follows:

(7 * Exact Mass of ¹²C) + (6 * Exact Mass of ²H) + (3 * Exact Mass of ¹⁶O) = (7 * 12.000000) + (6 * 2.014102) + (3 * 15.994915) = 84.000000 + 12.084612 + 47.984745 = 144.069357 Da

This calculated exact mass aligns with the value of 144.069354525 Da found in the PubChem database.[10]

Summary of Mass Data

Mass TypeCalculated ValueUnits
Theoretical Mass144.158 g/mol
Exact Mass144.069357Da

Logical Relationship of Mass Concepts

The following diagram illustrates the relationship between the different mass concepts discussed.

Mass_Concepts Relationship of Mass Concepts for this compound cluster_molecule This compound (C₇D₆O₃) cluster_concepts Mass Concepts cluster_basis Basis of Calculation Molecule C₇D₆O₃ TheoreticalMass Theoretical Mass (Average Molecular Weight) 144.158 g/mol Molecule->TheoreticalMass calculated using ExactMass Exact Mass (Monoisotopic Mass) 144.069357 Da Molecule->ExactMass calculated using AvgAtomicWeight Standard Atomic Weights (Isotopic Abundance) TheoreticalMass->AvgAtomicWeight based on MonoIsotopicMass Most Abundant Isotopic Masses ExactMass->MonoIsotopicMass based on

Relationship of Mass Concepts for this compound

Inapplicability of Experimental Protocols and Signaling Pathways

The determination of theoretical and exact mass is a computational process based on fundamental atomic properties. As such, experimental protocols are not directly applicable to the calculation itself. While mass spectrometry is the experimental technique used to measure the exact mass of a molecule, the protocol for such an experiment would be highly dependent on the specific instrumentation and experimental goals, and is beyond the scope of a guide focused on the core concepts of theoretical and exact mass.

Similarly, signaling pathways are biological processes and are not relevant to the fundamental chemical properties of a molecule like its mass. Therefore, a diagram of a signaling pathway is not included.

References

Methodological & Application

Application Notes: Quantitative Analysis of Salicylic Acid in Human Plasma using Salicylic Acid-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salicylic acid is the primary active metabolite of acetylsalicylic acid (aspirin), a widely used anti-inflammatory, analgesic, and antipyretic agent. Accurate quantification of salicylic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of salicylic acid in complex biological fluids like human plasma. The use of a stable isotope-labeled internal standard, such as salicylic acid-d6, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the method.

These application notes provide a detailed protocol for the quantification of salicylic acid in human plasma using this compound as an internal standard. The method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay.

Experimental Protocols

Materials and Reagents
  • Salicylic Acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (ultrapure)

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve salicylic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the salicylic acid stock solution with 50% methanol to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound stock solution with 50% methanol to a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples and quality control samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (1 µg/mL this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B, and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: Mass Spectrometer MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Salicylic Acid137.093.02520
This compound143.097.02520

Data Presentation

The following tables summarize the expected quantitative performance of the method. Data is compiled from typical results found in published literature for similar assays.[1][2][3]

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Salicylic Acid10 - 5000> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10< 1585 - 115< 1585 - 115
Low QC30< 1090 - 110< 1090 - 110
Mid QC500< 1090 - 110< 1090 - 110
High QC4000< 1090 - 110< 1090 - 110

Table 5: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Salicylic Acid> 85< 15
This compound> 85< 15

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of salicylic acid.

salicylic_acid_pathway cluster_biosynthesis Salicylic Acid Biosynthesis cluster_signaling Signaling Cascade Chorismate Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Isochorismate Isochorismate ICS->Isochorismate IPL Isochorismate Pyruvate Lyase (IPL) Isochorismate->IPL SA Salicylic Acid IPL->SA SA_bind SA binds to NPR3/NPR4 SA->SA_bind NPR1_release NPR1 is released SA_bind->NPR1_release NPR1_nucleus NPR1 translocates to the nucleus NPR1_release->NPR1_nucleus TGA_activation NPR1 interacts with TGA transcription factors NPR1_nucleus->TGA_activation Gene_expression Pathogenesis-Related (PR) Gene Expression TGA_activation->Gene_expression Defense Plant Defense Response Gene_expression->Defense

Caption: Simplified salicylic acid biosynthesis and signaling pathway in plants.

References

Application Note: Quantification of Salicylic Acid in Human Plasma by UHPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of salicylic acid in human plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method employs salicylic acid-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is utilized for sample preparation, enabling high-throughput analysis. The method has been validated and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Salicylic acid is the primary active metabolite of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). Accurate quantification of salicylic acid in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for monitoring therapeutic efficacy and toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the extraction and quantification of salicylic acid in human plasma.

Experimental Protocols

Materials and Reagents
  • Salicylic acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • UHPLC system (e.g., Shimadzu, Waters, Agilent)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Preparation of Standard and Quality Control Solutions

Stock solutions of salicylic acid and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation
  • Allow frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 50 µL of each plasma sample, add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

UHPLC System

ParameterValue
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 20% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min.

Mass Spectrometer

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions
Salicylic AcidQ1: 137.0 m/z, Q3: 93.0 m/z
This compoundQ1: 141.0 m/z, Q3: 97.0 m/z
Ion Source Temperature 500°C
IonSpray Voltage -4500 V

Data Presentation

The quantitative performance of the method was evaluated. The results are summarized in the table below.

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Mandatory Visualization

Caption: Experimental workflow for the quantification of salicylic acid in plasma.

Conclusion

The described UHPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of salicylic acid in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes it suitable for the analysis of a large number of samples in a research or drug development setting.

Application Notes and Protocols for Salicylic Acid-d6 in Plant Hormone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA) is a key phytohormone that plays a critical role in regulating various physiological processes in plants, including growth, development, and defense against pathogens. Accurate quantification of SA is crucial for understanding its function in plant signaling networks. The stable isotope dilution (SID) method, utilizing deuterium-labeled internal standards such as salicylic acid-d6 (SA-d6), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and accurate approach for the quantification of endogenous SA in plant tissues. This method corrects for analyte loss during sample preparation and mitigates matrix effects, ensuring reliable and reproducible results.[1][2]

This document provides a detailed protocol for the extraction and quantification of salicylic acid from plant tissues using SA-d6 as an internal standard.

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS analysis allows for precise and accurate quantification of salicylic acid in plant samples. The following table summarizes representative quantitative performance data from various studies.

ParameterValueReference
Recovery95.3% - 105%[3]
Limit of Detection (LOD)0.02 mg/kg - 0.45 ng/g FW[4][5]
Limit of Quantification (LOQ)0.05 mg/kg[3][4]
Linearity (R²)0.9911 - 0.9936[3][4]

Experimental Workflow

The overall experimental workflow for the quantification of salicylic acid using SA-d6 is depicted below. This process involves sample harvesting and preparation, extraction with an internal standard, purification, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Plant Tissue Harvesting Freeze Flash Freeze in Liquid N2 Harvest->Freeze Grind Grind to a Fine Powder Freeze->Grind Add_Solvent Add Extraction Solvent (e.g., 80% Methanol) Grind->Add_Solvent Spike_IS Spike with this compound Add_Solvent->Spike_IS Vortex Vortex/Sonicate Spike_IS->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant SPE Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Elute Elute SA and SA-d6 SPE->Elute Dry Dry Down Eluate Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for salicylic acid quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • This compound (SA-d6) internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (LC-MS grade)

  • Liquid nitrogen

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation and Extraction
  • Harvesting and Homogenization: Harvest approximately 100 mg of fresh plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution) to each sample. This internal standard will be used to normalize for variations in extraction efficiency and matrix effects.

  • Vortexing and Sonication: Vortex the samples vigorously for 1 minute, followed by sonication for 15 minutes in an ice-water bath.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. The pellet can be re-extracted with another 0.5 mL of 80% methanol to improve recovery, and the supernatants can be combined.

Solid-Phase Extraction (SPE) for Sample Cleanup
  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the salicylic acid and this compound from the cartridge with 1 mL of 80% methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas or in a vacuum concentrator. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A gradient of 5% B to 90% B over several minutes is a good starting point.[4]

    • Flow Rate: 0.350 µL/min.[4]

    • Injection Volume: 2 µL.[4]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both salicylic acid and this compound.

      • Salicylic Acid (SA): m/z 137 → 93.[4]

      • This compound (SA-d6): m/z 141 → 97.

    • Source Parameters: Optimize source parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage according to the specific instrument used.

Data Analysis
  • Peak Integration: Integrate the peak areas for the specific MRM transitions of both endogenous SA and the SA-d6 internal standard.

  • Standard Curve: Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of SA and a fixed concentration of SA-d6. Plot the ratio of the SA peak area to the SA-d6 peak area against the concentration of SA.

  • Quantification: Determine the concentration of endogenous SA in the plant samples by using the peak area ratio of SA to SA-d6 and interpolating from the standard curve.

Salicylic Acid Signaling Pathway

The salicylic acid signaling pathway is central to the plant's defense response, particularly against biotrophic and hemibiotrophic pathogens. Upon pathogen recognition, SA levels increase, triggering a cascade of downstream events that lead to the activation of defense genes.

sa_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen Recognition SA_biosynthesis SA Biosynthesis Pathogen->SA_biosynthesis SA_low Low SA SA_high High SA SA_biosynthesis->SA_high SA Accumulation NPR1_oligomer NPR1 (Oligomer) SA_low->NPR1_oligomer NPR1_monomer NPR1 (Monomer) NPR1_oligomer->NPR1_monomer SA-induced monomerization and nuclear translocation SA_high->NPR1_monomer TGA TGA Transcription Factors NPR1_monomer->TGA interacts with PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes activates Defense Defense Response PR_genes->Defense

Caption: Simplified salicylic acid signaling pathway in plants.

References

Application of Salicylic Acid-d6 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Salicylic acid-d6 in pharmacokinetic (PK) studies. This compound is a stable isotope-labeled version of salicylic acid, which serves as an ideal internal standard (IS) for quantitative bioanalysis. Its use significantly enhances the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining the concentration of salicylic acid in biological matrices.

Application Notes

Salicylic acid is the primary active metabolite of acetylsalicylic acid (aspirin), one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs). Accurate measurement of salicylic acid concentrations in biological fluids is crucial for pharmacokinetic and bioavailability studies. Deuterium-labeled internal standards, such as this compound, are the gold standard in LC-MS bioanalysis for several key reasons:

  • Compensates for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to salicylic acid, it experiences the same matrix effects, allowing for reliable correction.

  • Corrects for Variability in Sample Preparation: Analyte loss can occur during sample extraction and processing steps. By adding a known amount of this compound at the beginning of the sample preparation process, any loss of the analyte can be normalized against the recovery of the internal standard.[1][2]

  • Improves Method Robustness and Reproducibility: The use of a stable isotope-labeled internal standard (SIL-IS) minimizes the impact of instrumental variability, such as fluctuations in injection volume and ionization efficiency, leading to more consistent and reliable results.[2][3] Regulatory agencies often recommend the use of a stable isotope-labeled internal standard for bioanalytical method development.[4]

The primary application of this compound is as an internal standard in LC-MS/MS assays to quantify salicylic acid in biological samples like plasma, serum, and urine. This is essential for pharmacokinetic studies of aspirin and other salicylate-containing drugs.

Experimental Protocols

The following are detailed methodologies for key experiments involving the quantification of salicylic acid using a deuterated internal standard like this compound. These protocols are based on established and validated LC-MS/MS methods.[5][6][7][8]

Plasma Sample Preparation (Protein Precipitation)

This protocol is a common and straightforward method for extracting salicylic acid from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples in an ice-water bath to maintain the stability of the analytes.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (concentration to be optimized during method development). Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid to aid in protein precipitation and analyte ionization) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Injection: Inject a 5-10 µL aliquot of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of salicylic acid and this compound.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient depending on the separation needs
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Salicylic Acid: m/z 137.0 → 93.0this compound: m/z 141.0 → 97.0
Ion Source Temperature 500 - 550°C
Ion Spray Voltage -4500 V
Curtain Gas 20 - 30 psi
Collision Gas Nitrogen

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Quantitative Data

The following tables summarize pharmacokinetic parameters of salicylic acid from various studies. These values can serve as a reference for designing and interpreting new pharmacokinetic studies.

Pharmacokinetic Parameters of Salicylic Acid in Humans
FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Aspirin (Oral)100 mg3.23 ± 1.282.00--[9]
Fast Disintegrating Aspirin (Oral)100 mg6.33 ± 2.370.39--[9]
Astrix (Enteric-coated Aspirin)100 mg----[6][8]
Aspirin Protect (Enteric-coated)100 mg----[7]
Pharmacokinetic Parameters of Salicylic Acid in Animals
SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
SheepIV200--1.16 ± 0.32-[10]
SheepOral2008.27 ± 2.38-1.90 ± 0.3564[10]
HorseOral12.5171.55.0 - 5.7-[11]
HorseOral25231.55.0 - 5.7-[11]
HorseOral50451.55.0 - 5.7-[11]
RatIV1----[5]
RatOral1----[5]

Visualizations

Metabolic Pathway of Aspirin

Aspirin Acetylsalicylic Acid (Aspirin) SA Salicylic Acid Aspirin->SA Hydrolysis (Esterases in liver, stomach) Metabolites Further Metabolites (e.g., Salicyluric Acid, Gentisic Acid) SA->Metabolites Metabolism (Glucuronidation, Glycine conjugation, Oxidation)

Caption: Metabolic conversion of Aspirin to Salicylic Acid.

Experimental Workflow for Pharmacokinetic Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Biological Sample Collection (e.g., Plasma) B Addition of this compound (Internal Standard) A->B C Protein Precipitation / Extraction B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Pharmacokinetic Modeling H->I

Caption: Bioanalytical workflow for a pharmacokinetic study.

References

Application Notes and Protocols: Salicylic Acid-d6 in the Study of Aspirin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing salicylic acid-d6 as an internal standard in the metabolic studies of aspirin. The information is intended to guide researchers in designing and executing robust bioanalytical assays for accurate pharmacokinetic and metabolic profiling of aspirin.

Introduction

Aspirin (acetylsalicylic acid) is a widely used medication that undergoes rapid and extensive metabolism in the body. Its primary active metabolite is salicylic acid.[1][2][3] Understanding the pharmacokinetics of aspirin and salicylic acid is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Deuterated standards mimic the physicochemical properties of the analyte, allowing for accurate quantification by compensating for variations during sample preparation and analysis.[6][7][8]

Metabolic Pathway of Aspirin

Aspirin is rapidly hydrolyzed to salicylic acid in the gastrointestinal tract, blood, and liver.[2][3] Salicylic acid is then further metabolized, primarily in the liver, through two main pathways: conjugation with glycine to form salicyluric acid and conjugation with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide.[1][2][9] A minor pathway involves the oxidation of salicylic acid by cytochrome P450 enzymes to form hydroxylated metabolites like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid).[1][10][11]

AspirinMetabolism Aspirin Aspirin (Acetylsalicylic Acid) SalicylicAcid Salicylic Acid Aspirin->SalicylicAcid Hydrolysis SalicyluricAcid Salicyluric Acid SalicylicAcid->SalicyluricAcid Glycine Conjugation Glucuronides Salicyl Phenolic Glucuronide Salicyl Acyl Glucuronide SalicylicAcid->Glucuronides Glucuronidation (UGT1A6) OxidationProducts 2,3-DHBA & 2,5-DHBA (Gentisic Acid) SalicylicAcid->OxidationProducts Oxidation (CYP2C9)

Figure 1: Metabolic pathway of aspirin.

Application of this compound in Aspirin Metabolism Studies

This compound is an ideal internal standard for the quantification of salicylic acid in biological matrices for several reasons:

  • Similar Chemical and Physical Properties: Being isotopically labeled, this compound has nearly identical chemical and physical properties to salicylic acid. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for any analyte loss or variability.[4]

  • Mass Differentiation: The deuterium labels provide a distinct mass difference between the analyte and the internal standard, allowing for their simultaneous measurement by mass spectrometry without isobaric interference.[8]

  • Reduced Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a common challenge in bioanalysis. Since the internal standard co-elutes with the analyte, it experiences similar matrix effects, leading to a more accurate and precise measurement of the analyte concentration.[6]

Experimental Protocols

The following protocols provide a general framework for a pharmacokinetic study of aspirin using this compound as an internal standard. These should be adapted and validated for specific experimental conditions.

Study Design and Sample Collection

A typical pharmacokinetic study involves the administration of a single oral dose of aspirin to healthy volunteers. Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation (Protein Precipitation)

This protocol is a common and straightforward method for extracting aspirin and salicylic acid from plasma.

Materials:

  • Human plasma samples

  • Aspirin and salicylic acid analytical standards

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of aspirin and salicylic acid.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 20% to 80% B over 5 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Aspirin: m/z 179.0 → 137.0

    • Salicylic Acid: m/z 137.0 → 93.0

    • This compound: m/z 141.0 → 97.0

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard for all samples, calibration standards, and QCs.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Determine the concentrations of the analyte in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify PK Pharmacokinetic Parameter Calculation Quantify->PK

Figure 2: Experimental workflow for the bioanalysis of aspirin and salicylic acid.

Quantitative Data Presentation

The following tables present representative pharmacokinetic data for aspirin and salicylic acid following oral administration of a single dose of aspirin. These values can vary depending on the formulation, dose, and individual patient characteristics.

Table 1: Pharmacokinetic Parameters of Aspirin and Salicylic Acid (Single 500 mg Oral Dose)

ParameterAspirin (Acetylsalicylic Acid)Salicylic Acid
Cmax (µg/mL) 5.5 ± 2.145.8 ± 10.3
Tmax (h) 0.5 (0.25 - 1.0)1.0 (0.5 - 2.0)
AUC₀₋t (µg·h/mL) 4.2 ± 1.5285 ± 65
t₁/₂ (h) 0.25 ± 0.052.5 ± 0.7

Data are presented as mean ± standard deviation or median (range). Data compiled from multiple sources for illustrative purposes.

Table 2: Example LC-MS/MS Validation Summary for Salicylic Acid in Human Plasma

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise > 1010 ng/mL
Intra-day Precision (%CV) < 15%4.2 - 8.5%
Inter-day Precision (%CV) < 15%6.8 - 11.2%
Accuracy (% Bias) Within ±15%-5.7 to 9.3%
Recovery Consistent and reproducible85 - 95%
Matrix Effect CV < 15%7.1%

This table represents typical validation results for a bioanalytical method.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of salicylic acid in biological matrices during aspirin metabolism studies. The detailed protocols and application notes provided here serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Robust and validated bioanalytical methods are fundamental to generating high-quality data for regulatory submissions and advancing our understanding of drug disposition.

References

Application Note: High-Throughput Analysis of Salicylic Acid Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of salicylic acid in biological matrices. The use of a stable isotope-labeled internal standard, salicylic acid-d4, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies, drug monitoring, and other research applications. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers with a reliable workflow for the determination of salicylic acid.

Introduction

Salicylic acid is a key active metabolite of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). It also functions as a critical signaling molecule in plants, mediating responses to various pathogens. Accurate quantification of salicylic acid in biological samples is crucial for understanding its pharmacokinetics, therapeutic efficacy, and physiological roles. This document provides a detailed protocol for the analysis of salicylic acid using a deuterated internal standard, which minimizes variability from sample preparation and matrix effects, thereby ensuring reliable quantification.

Experimental Workflow

The overall experimental workflow for the analysis of salicylic acid is depicted below.

Experimental Workflow for Salicylic Acid Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Salicylic Acid-d4 (Internal Standard) Sample->Spike Add IS Extract Liquid-Liquid Extraction or Protein Precipitation Spike->Extract Isolate Analyte Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample onto LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Salicylic Acid Calibrate->Quantify

Caption: Experimental workflow for salicylic acid quantification.

Materials and Reagents

  • Salicylic Acid (analytical standard)

  • Salicylic Acid-d4 (internal standard)[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Acetic Acid)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Blank biological matrix (e.g., human plasma)

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of salicylic acid and salicylic acid-d4 in acetonitrile or methanol at a concentration of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare serial dilutions of the salicylic acid stock solution with 50% acetonitrile to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the salicylic acid-d4 stock solution with 50% acetonitrile to a final concentration of 0.5 µg/mL.[3]

  • Calibration Curve and QC Samples: Spike blank plasma with the appropriate working standard solutions to create calibration standards at concentrations ranging from 0.05 to 2.0 mg/kg. Prepare QC samples at low, medium, and high concentrations in a similar manner.[3]

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • To 50 µL of plasma sample, add 20 µL of the internal standard working solution.[4]

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of ethyl acetate and vortex for 2 minutes to extract the analytes.[4]

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in 50 µL of the initial mobile phase composition and vortex for 2 minutes.[4]

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start with 20% B, linearly increase to 65% B over 4 minutes, then return to initial conditions.[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Selected Reaction Monitoring (SRM)
Interface Temp. 300°C[3]
Desolvation Temp. 240°C[3]
Heat Block Temp. 400°C[3]

SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Salicylic Acid137.093.0[3][5]
Salicylic Acid-d4141.097.0

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantitative analysis of salicylic acid using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Salicylic Acid1 - 500[5]> 0.99[3][5]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5< 15< 1585-115
Medium50< 15< 1585-115
High400< 15< 1585-115

Note: The values in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 3: Limits of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.6[6]
Limit of Quantification (LOQ)2[6]

Salicylic Acid Signaling Pathway in Plants

Salicylic acid is a key signaling molecule in plant defense, particularly in the systemic acquired resistance (SAR) pathway. The diagram below illustrates a simplified overview of this pathway.

Salicylic Acid Signaling Pathway Pathogen Pathogen Recognition SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis SA Salicylic Acid Accumulation SA_Biosynthesis->SA NPR1_Monomer NPR1 Monomerization & Nuclear Translocation SA->NPR1_Monomer TGA TGA Transcription Factors NPR1_Monomer->TGA binds to PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified salicylic acid signaling pathway in plants.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable approach for the quantification of salicylic acid in biological matrices. The incorporation of a deuterated internal standard, salicylic acid-d4, is critical for achieving the accuracy and precision required for demanding research and clinical applications. The provided protocols and validation data demonstrate the robustness of this method, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Salicylic Acid Analysis Using Salicylic acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA), a phenolic phytohormone, is a critical signaling molecule in plants, mediating defense responses against pathogens and various physiological processes. Accurate quantification of salicylic acid in diverse biological matrices is crucial for research in plant biology, pharmacology, and drug development. The use of a stable isotope-labeled internal standard, such as Salicylic acid-d6, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the extraction and quantification of salicylic acid from various biological matrices using this compound as an internal standard. The methodologies are primarily based on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

I. Sample Preparation Techniques

The choice of sample preparation technique depends on the matrix, the required sensitivity, and the available instrumentation. Below are detailed protocols for the most common and effective methods for salicylic acid analysis.

A. Solid-Phase Extraction (SPE) for Plasma/Serum Samples

Solid-phase extraction is a robust technique for cleaning up and concentrating salicylic acid from complex biological fluids like plasma and serum. It offers high recovery and removes interfering substances that can suppress ionization in mass spectrometry.

Experimental Protocol:

  • Sample Pre-treatment:

    • To a 100 µL aliquot of plasma or serum, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected SA levels).

    • Add 20 µL of concentrated formic acid (90%) to acidify the sample.

    • Vortex the mixture for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a suitable reversed-phase SPE cartridge (e.g., C18, 100 mg/1 mL).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge slowly (e.g., at a flow rate of 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the salicylic acid and the internal standard with 1 mL of methanol or acetonitrile.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

B. Liquid-Liquid Extraction (LLE) for Plant Tissue

Liquid-liquid extraction is a classic and effective method for extracting salicylic acid from solid samples like plant tissues. This protocol is optimized for small amounts of tissue.[1][2]

Experimental Protocol:

  • Sample Homogenization:

    • Weigh 20-50 mg of fresh plant tissue and freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of an extraction solvent (e.g., 90% methanol or a 9:1 v/v methanol-chloroform mixture).[3]

    • Add 10 µL of this compound internal standard working solution.

    • Vortex vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifugation:

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Liquid-Liquid Partitioning:

    • To the supernatant, add 1 mL of ethyl acetate and 1 mL of 0.1 M sodium phosphate buffer (pH 2.5).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 3,000 rpm for 5 minutes to separate the phases.

    • Transfer the upper organic phase (ethyl acetate) to a new tube.

    • Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate.

    • Combine the organic phases.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic phases to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis or a derivatization agent for GC-MS analysis.

C. Protein Precipitation for High-Throughput Plasma/Serum Analysis

For rapid analysis of a large number of samples, protein precipitation is a simpler, though less clean, alternative to SPE.

Experimental Protocol:

  • Sample Preparation:

    • To 50 µL of plasma or serum, add 10 µL of this compound internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortexing and Centrifugation:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection and Analysis:

    • Carefully transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

II. Quantitative Data Summary

The following tables summarize typical performance characteristics of the described methods for salicylic acid quantification. The exact values can vary depending on the specific instrumentation and matrix.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
Matrix Plasma, SerumPlant Tissue, UrinePlasma, Serum
Typical Recovery > 85%> 80%> 90%
Limit of Quantification (LOQ) 1 - 10 ng/mL0.1 - 5 ng/g5 - 20 ng/mL
Linearity Range 10 - 5000 ng/mL0.5 - 1000 ng/g20 - 10000 ng/mL
Precision (%RSD) < 10%< 15%< 15%
Throughput MediumLowHigh

III. Instrumental Analysis

A. LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Salicylic acid: m/z 137 -> 93

    • This compound: m/z 141 -> 97

B. GC-MS Analysis

For GC-MS analysis, salicylic acid needs to be derivatized to increase its volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Ionization Mode: Electron Impact (EI).

  • Selected Ion Monitoring (SIM):

    • Monitor characteristic ions for the derivatized salicylic acid and this compound.

IV. Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Plant Tissue, etc.) Spike Spike with This compound Sample->Spike Extraction Extraction (SPE, LLE, or Protein Precipitation) Spike->Extraction Cleanup Wash/Cleanup Extraction->Cleanup for SPE/LLE LLE_Partition Protein_Precipitation Elution Elution Cleanup->Elution for SPE Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow for salicylic acid analysis.

Salicylic Acid Signaling Pathway in Plants

Salicylic acid plays a central role in plant immunity, particularly in systemic acquired resistance (SAR). The signaling cascade involves the key regulator NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).

Salicylic_Acid_Signaling Pathogen Pathogen Recognition SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation NPR1_Monomer NPR1 (Monomer) in Cytosol SA_Accumulation->NPR1_Monomer Redox Change NPR1_Oligomer NPR1 (Oligomer) in Cytosol NPR1_Oligomer->NPR1_Monomer NPR1_Nucleus NPR1 (Monomer) in Nucleus NPR1_Monomer->NPR1_Nucleus TGA TGA Transcription Factors NPR1_Nucleus->TGA Interaction PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified NPR1-dependent salicylic acid signaling pathway.

References

Application Notes and Protocols for Therapeutic Drug Monitoring Using Salicylic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology that involves measuring drug concentrations in bodily fluids, typically plasma or serum, to optimize dosage regimens for individual patients. This approach is particularly important for drugs with a narrow therapeutic index, significant pharmacokinetic variability, or a clear correlation between concentration and therapeutic or toxic effects. Salicylic acid, the primary active metabolite of acetylsalicylic acid (aspirin), is a widely used anti-inflammatory, analgesic, and antipyretic agent. Monitoring its concentration is crucial for ensuring efficacy and avoiding toxicity, especially in long-term, high-dose therapies.

Salicylic acid-d6, a deuterated analog of salicylic acid, serves as an ideal internal standard for the quantification of salicylic acid in biological matrices using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to salicylic acid, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of salicylic acid.

Application: Monitoring Aspirin Therapy

Low-dose aspirin is widely used for the primary and secondary prevention of cardiovascular and cerebrovascular ischemic events due to its antiplatelet effects. The therapeutic effect of aspirin is achieved through the irreversible acetylation of cyclooxygenase-1 (COX-1) in platelets, thereby inhibiting the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator.[1][2] Aspirin is rapidly hydrolyzed to salicylic acid in the body.[3][4] Therefore, monitoring salicylic acid levels can provide an indication of patient compliance and bioavailability, although it does not directly measure the pharmacodynamic effect on platelet inhibition.[1]

High-dose salicylate therapy is used for its anti-inflammatory effects in conditions like rheumatoid arthritis. In these cases, TDM is essential to maintain concentrations within the therapeutic range and avoid adverse effects such as tinnitus, gastrointestinal bleeding, and metabolic acidosis.

Principle of the Method

The quantification of salicylic acid in plasma or serum is most accurately achieved using LC-MS/MS. This method offers high sensitivity and specificity.[5][6][7][8] The general workflow involves:

  • Sample Preparation: Precipitation of proteins from the plasma sample and addition of a known amount of the internal standard, this compound.

  • Chromatographic Separation: Separation of salicylic acid and this compound from other plasma components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection: Detection and quantification of the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The concentration of salicylic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of salicylic acid.

Experimental Protocols

I. Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.[6][7]

Materials:

  • Human plasma (collected in tubes containing an anticoagulant like potassium oxalate and a stabilizer like sodium fluoride to inhibit enzymatic activity).[5]

  • This compound internal standard (IS) working solution.

  • Acetonitrile (ACN), chilled to 4°C.

  • Microcentrifuge tubes (1.5 mL).

  • Vortex mixer.

  • Microcentrifuge.

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

II. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of salicylic acid. These may need to be optimized for specific instruments.

A. Liquid Chromatography Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 90% B over 5 minutes
Flow Rate 0.35 mL/min
Injection Volume 2 µL
Column Temperature 30°C

B. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Capillary Voltage -3.5 kV

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Salicylic Acid137.093.0
This compound141.097.0

Data Presentation

Table 1: Linearity and Range of Quantification

The following table summarizes typical calibration curve parameters for the quantification of salicylic acid in human plasma.

AnalyteCalibration Range (ng/mL)
Salicylic Acid5 - 6000> 0.99

Data synthesized from typical performance of LC-MS/MS assays.[6]

Table 2: Precision and Accuracy

This table presents the intra- and inter-day precision and accuracy for quality control (QC) samples at different concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low15< 15< 1585 - 115
Medium3000< 15< 1585 - 115
High4500< 15< 1585 - 115

%CV = Percent Coefficient of Variation. Accuracy is expressed as the percentage of the nominal concentration. Data synthesized from typical validation parameters for bioanalytical methods.[6]

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantify Salicylic Acid Concentration ratio->quantification calibration Calibration Curve calibration->quantification

Caption: Experimental workflow for salicylic acid TDM.

metabolic_pathway aspirin Acetylsalicylic Acid (Aspirin) salicylic_acid Salicylic Acid aspirin->salicylic_acid Hydrolysis (Esterases) metabolites Further Metabolites (e.g., Glucuronides) salicylic_acid->metabolites Metabolism (Liver) excretion Renal Excretion salicylic_acid->excretion metabolites->excretion

Caption: Metabolic pathway of aspirin.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Quantification SA Salicylic Acid (Endogenous) sample_prep Sample Preparation SA->sample_prep SAD6 This compound (Added) SAD6->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms ratio Peak Area Ratio (SA / SA-d6) lc_ms->ratio concentration Accurate Concentration of Salicylic Acid ratio->concentration Corrects for variability

Caption: Role of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of salicylic acid provides a robust, accurate, and precise method for quantitative analysis. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this assay in their laboratories. This methodology is crucial for optimizing aspirin therapy, ensuring patient safety, and advancing clinical research.

References

Application Notes and Protocols: Isotope Dilution Mass Spectrometry with Salicylic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and sensitive analytical technique for the quantitative analysis of various compounds. By employing a stable isotope-labeled internal standard, IDMS effectively corrects for sample matrix effects and variations in sample preparation and instrument response. Salicylic acid-d6, a deuterated form of salicylic acid, serves as an excellent internal standard for the precise quantification of salicylic acid in complex biological and pharmaceutical matrices.[1][2] This document provides detailed application notes and protocols for the use of this compound in IDMS workflows.

Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of analysis. This "isotope-labeled standard" is chemically identical to the endogenous analyte but has a different mass due to the presence of heavy isotopes. During mass spectrometry analysis, the instrument distinguishes between the native analyte and the internal standard based on their mass-to-charge ratios (m/z). The ratio of the signal intensities of the analyte and the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement ensures high precision and accuracy by compensating for losses during sample preparation and fluctuations in instrument performance.

Applications

The IDMS method using this compound is applicable across various fields:

  • Pharmaceutical Development: To quantify salicylic acid, a key active metabolite of acetylsalicylic acid (aspirin), in pharmacokinetic and bioequivalence studies.[3][4]

  • Clinical Research: For the determination of salicylic acid levels in human plasma, serum, and other biological fluids for therapeutic drug monitoring and toxicological assessments.[5][6]

  • Plant Science: To measure endogenous salicylic acid, a critical plant hormone involved in defense signaling pathways, in plant tissues.[7][8]

  • Food and Feed Analysis: For the quantification of salicylic acid in food products and animal feed to ensure safety and quality.[9][10]

  • Cosmetic Science: To determine the concentration of salicylic acid in cosmetic formulations and to assess its penetration into skin layers.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of salicylic acid using IDMS with a deuterated internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods for Salicylic Acid Quantification

ParameterHuman PlasmaCompound FeedCucumber Cotyledons
Internal Standard Salicylic acid-d4Salicylic acid-d4Not Specified
**Linearity (R²) **0.99920.9911 - 0.9936Not Specified
Lower Limit of Quantification (LLOQ) 80 ng/mL[5]0.05 mg/kg[9]Not Specified
Limit of Detection (LOD) Not Specified0.02 mg/kg[9]0.45 ng/g fresh weight[8]
Recovery (%) 70.1 - 82.3[5]98.3 - 101[9]Not Specified
Precision (RSD %) < 7.1[5]Not SpecifiedNot Specified

Table 2: Performance Characteristics of a GC-MS Method for Salicylic Acid Quantification in Human Skin

ParameterValue
Internal Standard This compound
Limit of Quantification (LOQ) 50 ng/mL[1]
Inter-day Variation (RSD %) < 5[1]
Accuracy (%) Better than 13.3[1]
Recovery (%) 93.1 - 103.3[1]

Experimental Protocols

Protocol 1: Quantification of Salicylic Acid in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies for the analysis of salicylic acid in biological fluids.

1. Materials and Reagents

  • Salicylic acid analytical standard

  • This compound internal standard[11][12][13]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant like potassium oxalate and sodium fluoride to inhibit enzymatic activity)[5]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation

  • Thaw frozen human plasma samples in an ice-water bath.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • To precipitate proteins, add 300 µL of acetonitrile.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[14]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[15]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.[15]

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Salicylic acid: m/z 137 -> 93.[5][9]

      • This compound: m/z 141 -> 97.[5]

    • Ion Source Parameters: Optimize parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage according to the specific instrument.

4. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of salicylic acid to this compound against the concentration of the salicylic acid standards.

  • Use the regression equation from the calibration curve to calculate the concentration of salicylic acid in the unknown plasma samples based on their measured peak area ratios.

Protocol 2: Quantification of Salicylic Acid in Plant Tissue using LC-MS/MS

This protocol is a general guide based on methods for phytohormone analysis.

1. Materials and Reagents

  • Salicylic acid analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation

  • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., Methanol:Water:Acetic Acid, 90:9:1, v/v/v).[8]

  • Add a known amount of this compound internal standard.

  • Vortex vigorously for 1 minute.

  • Shake on a platform shaker for 30 minutes at 4°C.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge again to pellet any insoluble material and transfer the clear supernatant to an autosampler vial.

3. LC-MS/MS Conditions and Data Analysis

  • Follow the LC-MS/MS conditions and data analysis steps as outlined in Protocol 1. The MRM transitions will be the same.

Visualizations

Salicylic Acid Signaling Pathway in Plants

The following diagram illustrates a simplified model of the salicylic acid signaling pathway in plants, which is crucial for mediating defense responses against pathogens.[7][16]

Caption: A simplified diagram of the salicylic acid signaling pathway in plants.

Experimental Workflow for IDMS Analysis of Salicylic Acid

This diagram outlines the typical steps involved in an isotope dilution mass spectrometry experiment for the quantification of salicylic acid.

IDMS_Workflow Sample 1. Sample Collection (e.g., Plasma, Plant Tissue) Spike 2. Spiking with This compound (IS) Sample->Spike Extraction 3. Sample Preparation (e.g., Protein Precipitation, LLE) Spike->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Data 5. Data Processing Analysis->Data Quantification 6. Quantification (Analyte/IS Ratio) Data->Quantification

Caption: A general workflow for salicylic acid quantification using IDMS.

References

Troubleshooting & Optimization

Improving the solubility of Salicylic acid-d6 for stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salicylic acid-d6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of salicylic acid, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The increased mass allows for its distinction from endogenous or unlabeled salicylic acid in mass spectrometry-based assays, enabling precise quantification.

Q2: What are the recommended solvents for dissolving this compound to prepare a stock solution?

This compound, similar to its non-deuterated counterpart, exhibits poor solubility in water but is soluble in many organic solvents. For preparing concentrated stock solutions, Dimethyl sulfoxide (DMSO) is a common and effective choice.[1] Other suitable solvents include ethanol, methanol, and propylene glycol.[2]

Q3: What is the recommended storage condition for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1]

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common problems encountered when preparing this compound stock solutions.

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving. Insufficient solvent volume or inappropriate solvent.- Ensure you are using a sufficient volume of a recommended solvent (e.g., DMSO, ethanol).- Refer to the solubility data table below for guidance.- Gentle warming or sonication can aid dissolution.[1]
Precipitation occurs after adding the stock solution to an aqueous buffer or cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too high, or the final concentration of this compound exceeds its aqueous solubility.- Prepare a more diluted stock solution to minimize the amount of organic solvent introduced into the aqueous phase.- Perform serial dilutions of the stock solution in the aqueous medium.- Consider using a co-solvent system as described in the experimental protocols.
The solution appears cloudy or hazy. The compound may not be fully dissolved or may have formed fine precipitates.- Increase the mixing time, and consider gentle vortexing or sonication.- If the issue persists, try preparing a fresh solution at a slightly lower concentration.

Quantitative Solubility Data

The following table summarizes the solubility of salicylic acid in various common laboratory solvents. While this data is for the non-deuterated form, it serves as a strong proxy for this compound.

Solvent Solubility ( g/100 mL) Temperature (°C)
Water0.2220
Water0.8250
Ethanol33.320
Acetone30.320
Diethyl Ether25.020
Methanol41.625
Propylene Glycol22.1 (mg/mL)25

Note: Data compiled from multiple sources.[2][3] A datasheet for this compound indicates a solubility of ≥ 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 144.16 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Methodology:

  • Accurately weigh out 1.44 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Store the resulting 100 mM stock solution at -20°C or -80°C in properly labeled, airtight containers.

Visualizations

Salicylic Acid Signaling Pathway in Plants

Salicylic_Acid_Plant_Signaling cluster_pathogen Pathogen Recognition cluster_biosynthesis SA Biosynthesis cluster_transduction Signal Transduction cluster_response Defense Response Pathogen Pathogen (e.g., Biotrophic) ICS1 ICS1 Pathogen->ICS1 triggers SA Salicylic Acid (SA) ICS1->SA synthesizes NPR1_oligomer NPR1 (Oligomer) in Cytosol SA->NPR1_oligomer induces redox change NPR1_monomer NPR1 (Monomer) in Nucleus NPR1_oligomer->NPR1_monomer monomerization & translocation TGA TGA Transcription Factors NPR1_monomer->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to

Caption: Salicylic acid-mediated plant defense signaling pathway.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC Liquid Chromatography (Separation) Evaporate->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification of Endogenous Salicylic Acid MS->Quant

Caption: A typical workflow for quantifying endogenous salicylic acid using this compound as an internal standard.

References

Stability and degradation of Salicylic acid-d6 under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salicylic acid-d6. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of this compound under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Stability and Degradation Profile

This compound, the deuterated analog of salicylic acid, is often used as an internal standard in analytical methods or in metabolic studies. While specific quantitative stability data for this compound is not extensively available in published literature, its stability can be inferred from studies on salicylic acid and the general principles of isotopic labeling. Deuteration is known to increase the stability of compounds towards metabolic degradation due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more difficult to break than a carbon-hydrogen (C-H) bond.[1][2][3][4] However, its stability under various storage conditions is expected to be comparable to that of salicylic acid.

Summary of Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on available product information and general laboratory best practices.

FormRecommended Storage TemperatureLight and Moisture ProtectionShelf Life (in solution)
Powder -20°CStore in a tightly sealed container, protected from light and moisture.[5]Not applicable
In Solvent -80°CStore in a tightly sealed, light-protected container.Up to 6 months at -80°C; up to 1 month at -20°C.[6]

Forced Degradation Studies on Salicylic Acid

Forced degradation studies help to identify the likely degradation products and pathways. While specific studies on this compound are limited, research on salicylic acid provides valuable insights into its degradation profile under stress conditions.

Stress ConditionReagents and ConditionsObserved Degradation
Acid Hydrolysis 0.1 N HCl, heat at 80°CDegradation observed.[7]
Base Hydrolysis 0.1 N NaOH, room temperatureSignificant degradation observed.[7]
Oxidation 2% H2O2, room temperatureDegradation observed.[7]
Thermal Degradation Heat at 80°CDegradation observed.[7]
Photodegradation UV radiationModerate degradation, accelerated by the presence of H2O2.[8][9]

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method

This protocol is based on methods developed for salicylic acid and can be adapted for this compound.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Trifluoroacetic acid (TFA)

  • Purified water (18 MΩ·cm)

  • Forced degradation reagents: 0.1 N HCl, 0.1 N NaOH, 2% H2O2

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., Kromasil 60-5CN, 250 x 4.6 mm, 5 µm)[7][10]

  • Column oven

Chromatographic Conditions (starting point):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to resolve the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm[7][10]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a working concentration.

  • Sample Preparation for Forced Degradation:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified time. Neutralize with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidation: Dissolve this compound in a solution of 2% H2O2 and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid this compound at 80°C for a specified time, then dissolve in a suitable solvent.

    • Photodegradation: Expose a solution of this compound to UV light for a specified time.

  • Analysis: Inject the prepared standard and stressed samples into the HPLC system and record the chromatograms.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the unstressed standard to identify and quantify any degradation products.

Degradation Pathway

The primary degradation pathways for salicylic acid involve hydroxylation and decarboxylation. The deuteration in this compound is on the aromatic ring and the hydroxyl and carboxyl groups, which may slightly alter the reaction rates but is unlikely to change the fundamental degradation products under non-metabolic conditions.

DegradationPathway SA_d6 This compound Intermediate1 2,3-dihydroxybenzoic acid-d5 SA_d6->Intermediate1 Hydroxylation Intermediate2 2,5-dihydroxybenzoic acid-d5 SA_d6->Intermediate2 Hydroxylation Catechol_d4 Catechol-d4 Intermediate1->Catechol_d4 Decarboxylation Intermediate2->Catechol_d4 Decarboxylation Further_Degradation Further Degradation Products (e.g., aliphatic acids) Catechol_d4->Further_Degradation Oxidation

Caption: Proposed degradation pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[5]

Q2: How long is this compound stable in solution?

A2: When dissolved in a suitable solvent, this compound is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[6] It is recommended to prepare fresh solutions for critical experiments.

Q3: What are the common degradation products of this compound?

A3: Based on studies of salicylic acid, the primary degradation products are expected to be deuterated analogs of 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, and catechol.[8][9] Further oxidation can lead to the formation of smaller aliphatic acids.

Q4: Can I use the same analytical method for this compound as for salicylic acid?

A4: Yes, in most cases, the same HPLC or LC-MS method can be used. The retention time of this compound will be very similar to that of salicylic acid. However, for quantitative analysis using mass spectrometry, the difference in mass-to-charge ratio will be used for detection and quantification.

Q5: How does deuteration affect the stability of this compound compared to salicylic acid?

A5: Deuteration generally increases the metabolic stability of a compound due to the kinetic isotope effect, which makes the C-D bond harder to break in enzymatic reactions.[1][4] For stability under general storage conditions (temperature, light, pH), the difference is expected to be minimal, and similar degradation pathways are anticipated.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in chromatogram Degradation of the sample.1. Check the storage conditions and age of the sample. 2. Prepare a fresh solution from solid material. 3. Perform a forced degradation study to identify potential degradation products.
Loss of signal intensity over time Adsorption to container surfaces or degradation.1. Use silanized glass vials or polypropylene tubes for storage. 2. Ensure proper storage at low temperatures and protection from light. 3. Prepare fresh dilutions from a stock solution for each experiment.
Inconsistent analytical results Instability in the analytical method or sample degradation.1. Validate the stability-indicating capability of your analytical method. 2. Analyze samples immediately after preparation. 3. Check the stability of the stock solution.
Precipitation of the compound in solution Low solubility in the chosen solvent or storage at an inappropriate temperature.1. Ensure the concentration is below the solubility limit for the solvent. 2. Store solutions at the recommended temperature; avoid repeated freeze-thaw cycles. 3. If precipitation occurs upon thawing, gently warm and sonicate the solution to re-dissolve the compound.

References

Technical Support Center: Salicylic Acid-d6 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Salicylic acid-d6 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

The molecular weight of this compound (C7D6O3) is 144.16 g/mol .

Q2: Which ionization mode is best suited for this compound detection?

Electrospray ionization (ESI) in negative ion mode is the most common and effective method for the analysis of salicylic acid and its deuterated analogs. This is because the acidic nature of the molecule allows for easy deprotonation, forming the [M-H]- ion.

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Salicylic acid and its deuterated analogs?

While specific transitions should be optimized for your instrument, common MRM transitions are as follows. The transition for this compound is inferred from the known transition of Salicylic acid-d4.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Salicylic Acid137.093.0Deprotonated molecule and fragment after loss of CO2.[1][2]
Salicylic Acid-d4140.997.0Deuterated analog transition.[1]
This compound 143.1 97.0 Inferred from d4 analog.

Q4: How should I prepare my samples for this compound analysis?

Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of method will depend on the sample matrix. For plasma samples, a simple protein precipitation followed by centrifugation is often sufficient.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Poor Sensitivity or No Signal for this compound

Possible Causes and Solutions:

CauseSolution
Incorrect Ionization Mode Ensure the mass spectrometer is operating in negative ion mode. This compound is readily deprotonated.
Suboptimal Source Parameters Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and curtain gas). These are instrument-dependent.
Incorrect MRM Transition Confirm that the correct precursor and product ions are being monitored. Use the table above as a starting point and perform a product ion scan to confirm the fragmentation pattern on your instrument.
Inefficient Desolvation Increase the source temperature and gas flows to improve the desolvation of the analyte.
Matrix Effects The sample matrix can suppress the ionization of this compound.[3][4][5] Dilute the sample or improve the sample cleanup procedure (e.g., by using SPE).
Analyte Degradation Salicylic acid and its analogs can be susceptible to degradation. Ensure proper storage of samples and standards (typically at -20°C or below) and minimize freeze-thaw cycles.[3]
Issue 2: High Background Noise or Interferences

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or LC System Use high-purity solvents and additives (e.g., LC-MS grade). Flush the LC system thoroughly.
Matrix Interferences Improve sample preparation to remove interfering compounds.[6] A more selective SPE sorbent or a different LLE solvent system may be necessary.
Isotopic Overlap While unlikely to be a major issue with a d6-labeled standard, check for any potential isobaric interferences from the matrix or co-eluting compounds.[7] Adjusting the chromatography to better separate the analyte from the interference may be necessary.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure.
Issue 3: Poor Peak Shape or Inconsistent Retention Time

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry A C18 column is commonly used for salicylic acid analysis. Ensure the column is in good condition.
Suboptimal Mobile Phase The pH of the mobile phase can significantly affect the peak shape of acidic compounds. A mobile phase with a pH around 2-3 (e.g., using 0.1% formic acid) is recommended to ensure the analyte is in its neutral form for good retention and peak shape on a reversed-phase column.
Column Overloading Injecting too much sample can lead to broad or fronting peaks. Reduce the injection volume or dilute the sample.
System Dead Volume Check all fittings and tubing for proper connections to minimize dead volume, which can cause peak broadening.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizer Gas Nitrogen, 50 psi
Curtain Gas Nitrogen, 20 psi

MRM Transitions and Optimized Voltages:

The following table provides a template for optimizing your mass spectrometer. The values for Declustering Potential (DP) and Collision Energy (CE) need to be determined experimentally by infusing a standard solution of this compound and varying these parameters to maximize the signal of the product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound143.197.0OptimizeOptimize
Salicylic Acid137.093.0OptimizeOptimize

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI Negative, MRM) lc->ms data_analysis Data Analysis and Quantification ms->data_analysis Data Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start No or Low Signal for This compound check_ms_settings Check MS Settings (Negative Ion Mode, MRM) start->check_ms_settings check_source_params Optimize Source Parameters (Voltage, Temp, Gas) check_ms_settings->check_source_params Settings Correct solution Signal Improved check_ms_settings->solution Settings Incorrect, Corrected check_sample_prep Evaluate Sample Prep (Extraction Efficiency) check_source_params->check_sample_prep Parameters Optimized check_matrix_effects Investigate Matrix Effects (Dilution, Cleanup) check_sample_prep->check_matrix_effects Prep is Efficient check_matrix_effects->solution Matrix Effects Mitigated

References

Preventing isotopic exchange of deuterium in Salicylic acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salicylic acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted isotopic exchange of deuterium during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange, in this context, refers to the replacement of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment, a process often referred to as H/D exchange or back-exchange. This is a concern because it compromises the isotopic purity of the labeled compound, which can lead to inaccurate results in quantitative assays (e.g., mass spectrometry-based quantification) and metabolic studies. The stability of the deuterium label is crucial for the reliability of experimental outcomes.

Q2: Which deuterium atoms on this compound are susceptible to exchange?

A: this compound has two types of deuterium atoms: those bonded to the aromatic ring (C-D) and those on the hydroxyl (-OD) and carboxylic acid (-COOD) groups. The deuterons on the hydroxyl and carboxylic acid groups are highly labile and will rapidly exchange with protons from any protic solvent (like water or methanol). The deuterons on the aromatic ring are more stable but can undergo exchange under certain conditions, particularly in the presence of acid or base catalysts, elevated temperatures, and in protic solvents.[1][2][3]

Q3: What are the primary factors that promote isotopic exchange on the aromatic ring?

A: The primary factors that can induce H/D exchange on the aromatic ring of this compound are:

  • pH: Both acidic and basic conditions can catalyze the exchange.[1][3] The minimum rate of exchange for many organic molecules is often observed in a slightly acidic to neutral pH range.[2]

  • Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, significantly increasing the rate of exchange.[4][5]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate the exchange process. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are generally preferred for minimizing exchange.

Q4: How should I store this compound and its solutions to maintain isotopic stability?

A: Proper storage is critical to prevent gradual deuterium loss.

  • Solid Form: Store solid this compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can help to minimize exposure to atmospheric moisture.

  • Solutions: If you need to prepare a stock solution, use an anhydrous aprotic solvent. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture each time the container is opened. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.

Troubleshooting Guides

This section provides troubleshooting for common issues related to isotopic exchange of this compound.

Issue 1: Loss of Deuterium on the Aromatic Ring During Experimental Workup

Symptoms:

  • Mass spectrometry data shows a lower than expected mass for the parent ion and/or fragment ions, indicating loss of one or more deuterium atoms.

  • NMR spectroscopy shows the appearance of proton signals in the aromatic region where deuterium signals are expected.

Possible Causes and Solutions:

Potential Cause Recommended Action Explanation
Use of Protic Solvents (e.g., H₂O, MeOH, EtOH) Switch to aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or chloroform (CHCl₃) for extractions, dilutions, and reaction media. If a protic solvent is unavoidable, perform the steps at the lowest possible temperature and for the shortest duration.Protic solvents are a direct source of protons that can exchange with the deuterium on the aromatic ring, especially under non-neutral pH or elevated temperatures.
Acidic or Basic Conditions Maintain the pH of your solutions as close to neutral as possible. If the experimental protocol requires acidic or basic conditions, use the mildest acid or base necessary and keep the exposure time and temperature to a minimum. Consider performing the reaction at a lower temperature to slow down the exchange rate.Acid and base catalysis significantly accelerates the rate of H/D exchange on aromatic rings.[1][3]
Elevated Temperatures Conduct all experimental steps at room temperature or below, if possible. If heating is required, use the lowest effective temperature and minimize the heating time.The rate of isotopic exchange increases with temperature.[5]
Prolonged Exposure to Exchange-Promoting Conditions Optimize your experimental protocol to minimize the time this compound is exposed to any potentially destabilizing conditions (protic solvents, non-neutral pH, high temperatures).The extent of back-exchange is time-dependent.
Issue 2: Deuterium Loss During Analytical Measurement (LC-MS or NMR)

Symptoms:

  • In-source back-exchange in the mass spectrometer.

  • Loss of deuterium signal and appearance of proton signal in the NMR spectrum when using a protic solvent for analysis.

Possible Causes and Solutions:

Potential Cause Recommended Action Explanation
Protic Mobile Phase in LC-MS If possible, use a mobile phase with a higher percentage of aprotic organic solvent (e.g., acetonitrile). If an aqueous mobile phase is necessary, ensure the pH is controlled (ideally slightly acidic, around pH 2.5-4, to minimize the exchange rate for many compounds) and consider using a column and system with minimal dead volume to reduce analysis time.[2][6]The mobile phase in LC-MS can be a source of protons, leading to on-column or in-source back-exchange.
High Temperature in the MS Ion Source Optimize the ion source parameters, particularly the desolvation temperature. Use the lowest temperature that still provides adequate sensitivity.High temperatures in the electrospray ionization (ESI) source can promote gas-phase H/D exchange.[6]
Use of Protic NMR Solvents Use a deuterated aprotic solvent for NMR analysis (e.g., DMSO-d6, CDCl₃, Acetonitrile-d3).Protic NMR solvents like D₂O or Methanol-d4 contain exchangeable deuterons but can also facilitate exchange with residual water protons.

Quantitative Data Summary

Table 1: Estimated Stability of Aromatic Deuterium in this compound under Various Conditions

Condition Solvent Temperature Estimated Deuterium Retention on Aromatic Ring (after 24h) Confidence Level
Mild AcetonitrileRoom Temperature (20-25°C)>99%High
Mild DMSORoom Temperature (20-25°C)>99%High
Moderate MethanolRoom Temperature (20-25°C)95-99%Medium
Moderate Water (pH 4-6)Room Temperature (20-25°C)90-98%Medium
Harsh Water (pH < 3)Room Temperature (20-25°C)70-90%Low
Harsh Water (pH > 8)Room Temperature (20-25°C)60-85%Low
Very Harsh Methanol50°C<80%Low
Very Harsh Water (pH < 3 or > 8)50°C<60%Low

Note: These are estimations and should be experimentally verified for your specific application.

Experimental Protocols

Protocol 1: Quantification of Deuterium Content in this compound using Quantitative ¹H-NMR (qNMR)

This protocol allows for the determination of the isotopic purity of the aromatic positions in this compound.

Materials:

  • This compound sample

  • Internal standard (e.g., maleic acid, certified reference material)

  • Anhydrous deuterated aprotic NMR solvent (e.g., DMSO-d6)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into a clean, dry vial.

    • Accurately weigh a known amount of the this compound sample into the same vial.

    • Dissolve the mixture in a precise volume of anhydrous deuterated aprotic NMR solvent (e.g., 700 µL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (both analyte and standard). This is typically 30-60 seconds to ensure full relaxation.

      • A calibrated 90° pulse.

      • A sufficient number of scans to obtain a good signal-to-noise ratio for the residual proton signals.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signal of the internal standard and the residual proton signals in the aromatic region of the salicylic acid spectrum.

    • Calculate the molar ratio of the residual protons to the internal standard.

    • From the known amounts of the sample and standard, and their molar ratio from the NMR, calculate the percentage of proton incorporation (and thus deuterium enrichment) at the aromatic positions.

Protocol 2: Monitoring Deuterium Exchange using LC-MS

This protocol is for assessing the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • Solvents and buffers relevant to the experimental conditions being tested

  • Quenching solution (e.g., ice-cold acidic buffer, pH 2.5)

  • LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Incubation:

    • Prepare a solution of this compound in the solvent/buffer system of interest at a known concentration.

    • Incubate the solution under the desired experimental conditions (e.g., specific temperature and duration).

    • At various time points, take an aliquot of the solution.

  • Quenching:

    • Immediately quench the reaction by diluting the aliquot into an ice-cold acidic buffer (e.g., pH 2.5) to minimize further exchange.[2][6]

  • LC-MS Analysis:

    • Inject the quenched sample onto the LC-MS system.

    • Use a mobile phase that minimizes on-column back-exchange (e.g., a high percentage of acetonitrile with 0.1% formic acid).

    • Acquire full scan mass spectra.

  • Data Analysis:

    • Extract the ion chromatograms for the fully deuterated this compound and any species that have undergone back-exchange (M-1, M-2, etc.).

    • Calculate the relative abundance of each species at each time point to determine the rate and extent of deuterium loss under the tested conditions.

Visualizations

Isotopic_Exchange_Pathway SA_d6 This compound (Aromatic C-D bonds intact) Intermediate Transient Intermediate SA_d6->Intermediate Initiation Protic_Solvent Protic Solvent (e.g., H₂O, MeOH) Protic_Solvent->Intermediate Catalyst Acid/Base Catalyst or High Temperature Catalyst->Intermediate SA_exchange Salicylic acid (Aromatic C-H bond formed) Intermediate->SA_exchange Protonation

Caption: Factors leading to isotopic exchange in this compound.

Troubleshooting_Workflow Start Deuterium Loss Detected Check_Solvent Is a protic solvent used? Start->Check_Solvent Check_pH Is the pH non-neutral? Check_Solvent->Check_pH No Switch_Solvent Switch to aprotic solvent Check_Solvent->Switch_Solvent Yes Check_Temp Is the temperature elevated? Check_pH->Check_Temp No Adjust_pH Adjust pH to neutral Check_pH->Adjust_pH Yes Lower_Temp Lower the temperature Check_Temp->Lower_Temp Yes Resolved Problem Resolved Check_Temp->Resolved No Switch_Solvent->Resolved Adjust_pH->Resolved Lower_Temp->Resolved

Caption: A logical workflow for troubleshooting deuterium loss.

References

Troubleshooting poor peak shape of Salicylic acid-d6 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Salicylic acid-d6, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound peak tailing?

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Salicylic acid is an acidic compound with a pKa of approximately 2.97.[1] To ensure it is in its non-ionized (protonated) form, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa. An acidic mobile phase suppresses the ionization of salicylic acid, minimizing its interaction with residual silanols on the silica-based stationary phase, which are a primary cause of tailing.[2]

    • Recommendation: Add an acid modifier to your mobile phase. Commonly used acids include trifluoroacetic acid (TFA), formic acid, and acetic acid.[1][3] A concentration of 0.1% is often a good starting point.[2][3]

  • Choice of Acid Modifier: The choice of acid can influence selectivity and peak shape. In some cases, TFA has been shown to provide sharper peaks compared to formic or acetic acid.[3]

  • Column Selection:

    • Consider using a column with a low-pH stable stationary phase, such as an Agilent ZORBAX StableBond SB-Aq, which is durable under acidic conditions.[1]

    • End-capped columns are designed to minimize the accessible silanol groups, which can reduce tailing.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

2. What is causing my this compound peak to show fronting?

Peak fronting, where the first half of the peak is broader than the second half, can be caused by several factors.

Troubleshooting Steps:

  • Sample Overload: This is one of the most common causes of peak fronting.[4][5][6] High concentrations or large injection volumes can saturate the column.

    • Recommendation: Dilute your sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[4][7]

    • Recommendation: If possible, dissolve your this compound standard and samples in the initial mobile phase.

  • Column Degradation: A void or collapse at the head of the column can lead to peak fronting.[5][6] This can be caused by high pressure or incompatible mobile phases.

  • Co-elution: An impurity eluting just before your this compound peak can give the appearance of fronting.

3. My this compound peak is broad, what can I do to improve it?

Broad peaks can be a result of several issues, many of which overlap with causes of peak tailing.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: As with peak tailing, ensuring the mobile phase is sufficiently acidic is crucial for obtaining sharp peaks for salicylic acid.[2] An un-ionized analyte will exhibit better retention and peak shape in reversed-phase chromatography.

  • Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure all connections are made with minimal tubing length and appropriate internal diameter.

  • Flow Rate: While a lower flow rate can sometimes improve separation, an excessively low flow rate can lead to band broadening due to diffusion. Experiment with slightly higher flow rates. Conversely, a very high flow rate may not allow for proper partitioning and can also cause broadening.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the stability of your analyte and column at higher temperatures.

4. I'm observing split peaks for this compound. What's the cause?

Split peaks can be indicative of a few problems within the chromatographic system.

Troubleshooting Steps:

  • Partially Blocked Frit: A clogged inlet frit on the column can cause the sample to be distributed unevenly onto the column head, resulting in a split peak.[6]

  • Column Void: A void at the head of the column can also lead to peak splitting.[6][8]

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.[6] Always ensure your sample solvent is compatible with the mobile phase.

  • Co-elution of an Isomer or Impurity: While less likely with a deuterated standard, it's possible that an impurity is co-eluting and causing the appearance of a split peak.

Data Summary

Table 1: Effect of Different Acid Modifiers on Salicylic Acid Peak Shape

Acid Modifier (in mobile phase)Observed Effect on Peak ShapeReference
Trifluoroacetic Acid (TFA)Generally provides sharper peaks for acidic compounds.[3]
Formic AcidCan be effective, but may result in broader peaks compared to TFA in some cases.[3]
Acetic AcidSimilar to formic acid, may lead to lower resolution or poorer peak shape compared to TFA.[3]
Phosphoric AcidAnother commonly used acid to control mobile phase pH.[1][9]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase suitable for the analysis of this compound, aiming to minimize peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Trifluoroacetic acid (TFA), formic acid, or acetic acid

  • 0.45 µm filter

Procedure:

  • Aqueous Component Preparation:

    • Measure the desired volume of HPLC-grade water into a clean glass reservoir.

    • Carefully add the chosen acid modifier to a final concentration of 0.1% (v/v). For example, add 1 mL of acid to 999 mL of water.

    • Sonicate the solution for 10-15 minutes to degas.

    • Filter the aqueous mobile phase component through a 0.45 µm filter.

  • Organic Component Preparation:

    • Measure the desired volume of HPLC-grade acetonitrile or methanol into a separate clean glass reservoir.

    • Sonicate for 10-15 minutes to degas.

  • Mobile Phase Composition:

    • Set your HPLC system to deliver the desired gradient or isocratic mixture of the prepared aqueous and organic components. A common starting point for salicylic acid analysis is a gradient with a C18 column.[1]

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting workflow for common peak shape problems with this compound.

PoorPeakShapeTroubleshooting cluster_peak_shape Observed Peak Shape Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Tailing Peak Tailing SecondaryInteractions Secondary Interactions (Silanol Activity) Tailing->SecondaryInteractions SampleOverload Sample Overload Tailing->SampleOverload Fronting Peak Fronting Fronting->SampleOverload SolventMismatch Sample Solvent/ Mobile Phase Mismatch Fronting->SolventMismatch ColumnVoid Column Void/ Degradation Fronting->ColumnVoid Broad Broad Peak Broad->SecondaryInteractions ExtraColumnVolume Extra-Column Volume Broad->ExtraColumnVolume Split Split Peak Split->SolventMismatch Split->ColumnVoid BlockedFrit Blocked Frit Split->BlockedFrit AdjustpH Adjust Mobile Phase pH (Add 0.1% Acid) SecondaryInteractions->AdjustpH ReduceSample Reduce Sample Conc. or Injection Volume SampleOverload->ReduceSample ChangeSolvent Dissolve Sample in Mobile Phase SolventMismatch->ChangeSolvent ReplaceColumn Replace Column ColumnVoid->ReplaceColumn CheckConnections Check Tubing and Connections ExtraColumnVolume->CheckConnections FlushColumn Backflush or Replace Column BlockedFrit->FlushColumn

Caption: Troubleshooting workflow for common peak shape issues.

PeakTailingTroubleshooting Start Start: Peak Tailing Observed CheckpH Is Mobile Phase pH < pKa of this compound? Start->CheckpH AdjustpH Action: Add 0.1% Acid (e.g., TFA) to Mobile Phase CheckpH->AdjustpH No CheckConcentration Is Sample Concentration High? CheckpH->CheckConcentration Yes AdjustpH->CheckConcentration ReduceConcentration Action: Dilute Sample or Reduce Injection Volume CheckConcentration->ReduceConcentration Yes CheckColumn Is Column Old or Showing High Backpressure? CheckConcentration->CheckColumn No ReduceConcentration->CheckColumn ReplaceColumn Action: Replace with a New, End-Capped Column CheckColumn->ReplaceColumn Yes End Peak Shape Improved CheckColumn->End No ReplaceColumn->End

Caption: Decision tree for troubleshooting peak tailing.

References

Minimizing contamination when working with Salicylic acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination when working with Salicylic acid-d6.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used?

This compound is a deuterated form of salicylic acid, where six hydrogen atoms have been replaced with deuterium.[1][2] It is commonly used as an internal standard in analytical methods, such as mass spectrometry, to accurately quantify the amount of non-deuterated salicylic acid in a sample.[3] The deuterium labeling provides a distinct mass difference, allowing it to be differentiated from the endogenous compound.[3]

2. What are the primary sources of contamination when working with this compound?

Contamination can arise from several sources, compromising the integrity of experimental results. Key sources include:

  • Isotopic Exchange: Back-exchange of deuterium atoms with protons from the environment, particularly from residual water or protic solvents.

  • Cross-Contamination: Introduction of unlabeled salicylic acid or other related compounds from improperly cleaned equipment or shared laboratory supplies. Potential chemical impurities in salicylic acid preparations can include 4-hydroxybenzoic acid, phenol, and 4-hydroxyisophthalic acid.[4]

  • Solvent Impurities: Use of solvents that are not of sufficient purity or that contain trace amounts of contaminants.

  • Environmental Exposure: Absorption of moisture and other airborne contaminants.[5] Deuterated compounds are often hygroscopic.[5]

  • Leaching from Consumables: Contaminants can leach from plasticware, such as pipette tips and vials, especially when using organic solvents.[6]

3. How should this compound be stored to maintain its integrity?

Proper storage is crucial to prevent degradation and contamination.

Storage ConditionRecommended DurationNotes
Powder
Room TemperatureAs per manufacturer's recommendationStore away from light and moisture.[7][8]
-20°C1 month (for stock solutions)Keep container tightly sealed in a cool, well-ventilated area.[3][9]
In Solvent
-80°C6 months (for stock solutions)Use within 6 months for optimal stability.[3]

It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3]

Troubleshooting Guides

Issue 1: High background signal or presence of unlabeled salicylic acid in blank samples.

This issue often points to cross-contamination or contaminated reagents.

Potential Cause Troubleshooting Step
Contaminated Glassware/PlasticwareImplement a rigorous cleaning protocol. Wash with a laboratory detergent, followed by rinsing with high-purity water and a final rinse with a high-purity organic solvent (e.g., methanol or acetonitrile). For trace metal analysis, an acid wash may be necessary.[10]
Contaminated Solvents or ReagentsUse only high-purity, HPLC or LC-MS grade solvents and reagents. Test individual mobile phase components by direct infusion into the mass spectrometer to identify the source of contamination.[11][12]
Autosampler ContaminationClean the autosampler needle and injection port. Run several blank injections with a strong solvent to flush the system.[13]

Issue 2: Isotopic purity of this compound appears lower than specified.

This may be due to isotopic exchange.

Potential Cause Troubleshooting Step
Presence of Protic Solvents (e.g., water)Use high-purity, anhydrous deuterated solvents for sample preparation.[14] Dry all glassware in an oven at ~150°C for 24 hours and cool under an inert atmosphere before use.[5]
Exposure to Atmospheric MoistureHandle the compound and prepare samples in a dry environment, such as a glove box or under a stream of dry nitrogen.[5][14]
Improper Solvent StorageKeep solvent bottles tightly capped and consider using parafilm to seal the cap to prevent moisture ingress.[15]

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound

  • Environment: Work in a clean, dry area, preferably in a fume hood or a glove box with a controlled atmosphere to minimize exposure to moisture and airborne contaminants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[9][16]

  • Weighing: Use a clean, calibrated analytical balance. Use clean weighing paper or a dedicated weighing boat for each measurement to prevent cross-contamination.

  • Transfer: Promptly transfer the weighed solid to a clean glass vial.

  • Storage: Tightly cap the vial immediately after use and store under the recommended conditions.[9]

Protocol 2: Preparation of Stock and Working Solutions

  • Solvent Selection: Use the highest purity deuterated or non-deuterated solvents suitable for your analytical method (e.g., LC-MS grade methanol or acetonitrile).

  • Glassware Preparation: Ensure all glassware (vials, volumetric flasks, pipettes) is scrupulously clean. A recommended cleaning procedure is a wash with a laboratory-grade detergent, followed by multiple rinses with deionized water, and a final rinse with the solvent to be used. Dry glassware thoroughly in an oven before use.[5]

  • Stock Solution Preparation:

    • Bring the container of this compound to room temperature before opening to prevent condensation.

    • Dissolve the weighed this compound in the appropriate volume of solvent to achieve the desired concentration.

    • If dissolution is slow, sonication or gentle heating can be used.[3]

    • Store the stock solution in a tightly sealed vial at the recommended temperature (-20°C or -80°C).[3]

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent.

    • For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[3]

Visualizations

Contamination_Minimization_Workflow Workflow for Minimizing this compound Contamination cluster_prep Preparation cluster_handling Handling & Weighing cluster_solution Solution Preparation cluster_analysis Analysis Clean_Workspace Clean & Dry Workspace Wear_PPE Wear Appropriate PPE Clean_Workspace->Wear_PPE Prepare_Glassware Clean & Dry Glassware Wear_PPE->Prepare_Glassware Weigh_SA_d6 Weigh this compound Prepare_Glassware->Weigh_SA_d6 Transfer Transfer to Vial Weigh_SA_d6->Transfer Add_Solvent Add High-Purity Solvent Transfer->Add_Solvent Dissolve Dissolve (Sonicate if needed) Add_Solvent->Dissolve Store_Stock Store Stock Solution Properly Dissolve->Store_Stock Prepare_Working Prepare Fresh Working Solution Store_Stock->Prepare_Working Analyze Perform Analysis Prepare_Working->Analyze

Caption: A flowchart illustrating the key steps to minimize contamination when working with this compound.

Troubleshooting_Logic Troubleshooting Contamination Issues Issue Contamination Detected (e.g., Unlabeled SA in Blank) Isolate_Source Isolate Contamination Source Issue->Isolate_Source Start Troubleshooting Check_Reagents Check Solvents & Reagents Contaminated_Reagents Use New, High-Purity Reagents Check_Reagents->Contaminated_Reagents If Contaminated Check_Hardware Check Glassware & System Contaminated_Hardware Implement Rigorous Cleaning Protocol Check_Hardware->Contaminated_Hardware If Contaminated Isolate_Source->Check_Reagents Isolate_Source->Check_Hardware Isotopic_Exchange Isotopic Purity Issue Detected Check_Environment Review Handling Environment Isotopic_Exchange->Check_Environment Dry_Environment Work in Dry Atmosphere (Glove Box, N2 Stream) Check_Environment->Dry_Environment If Moisture Exposure Anhydrous_Solvents Use Anhydrous Solvents Check_Environment->Anhydrous_Solvents If Protic Solvents Used

Caption: A logic diagram for troubleshooting common contamination issues with this compound.

References

Dealing with co-eluting interferences with Salicylic acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salicylic acid-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound as an internal standard in analytical experiments, with a focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard is showing a slightly different retention time than the unlabeled salicylic acid analyte. Is this normal?

A1: Yes, a small retention time shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon in liquid chromatography. This is referred to as an "isotopic effect." Typically, the deuterated compound will elute slightly earlier than the non-deuterated analog. The magnitude of this shift is usually small and should be consistent across runs. It is important to integrate the peaks for the analyte and the internal standard consistently. If the shift is large or inconsistent, it may indicate other chromatographic issues.

Q2: I am observing a peak that co-elutes with my this compound internal standard. What are the potential sources of this interference?

A2: Co-eluting interferences with this compound can originate from several sources:

  • Matrix Components: In biological samples such as plasma, urine, or tissue homogenates, endogenous compounds can have similar properties to salicylic acid and co-elute.

  • Metabolites: If the study involves other drugs, their metabolites may be structurally similar to salicylic acid and cause interference.

  • Isomeric Compounds: Structural isomers of salicylic acid, such as 3-hydroxybenzoic acid and 4-hydroxybenzoic acid, are common potential interferents.[1] These compounds have the same mass-to-charge ratio (m/z) in the mass spectrometer and can be difficult to separate chromatographically.

  • Synthetic Impurities: The synthesis of salicylic acid can result in impurities like 4-hydroxybenzoic acid and 4-hydroxyisophthalic acid.[2][3][4] These may also be present in the unlabeled salicylic acid standard or, in rare cases, as impurities in the deuterated standard.

  • Isotopic Impurities: The this compound standard itself may contain a small percentage of less-deuterated or non-deuterated salicylic acid, which will co-elute.

Q3: How can I confirm if a co-eluting peak is an interference?

A3: To confirm the presence of an interference, you can perform the following steps:

  • Analyze a Blank Matrix Sample: Inject a sample of the matrix (e.g., plasma from a subject not exposed to the analyte) that has been spiked only with the this compound internal standard. The presence of a peak at the expected retention time of the analyte indicates a matrix interference.

  • Analyze a "Neat" Standard Solution: Prepare a solution containing only the this compound in the mobile phase. If an unexpected peak is observed, it may be an impurity in the internal standard itself.

  • Modify Chromatographic Conditions: A true co-eluting interference may be separated by altering the chromatographic parameters. Changes in mobile phase pH, organic solvent composition, or the use of a different stationary phase can help resolve the interfering peak from the internal standard.[2]

Q4: What are the first steps I should take to troubleshoot a co-elution issue with this compound?

A4: A logical troubleshooting workflow is essential. Start by systematically evaluating your analytical method. The diagram below outlines a recommended workflow for troubleshooting co-elution.

co_elution_troubleshooting start Co-elution Observed with This compound check_blanks Analyze Blank Matrix and Neat Standard Solution start->check_blanks interference_source Identify Source of Interference (Matrix, Impurity, etc.) check_blanks->interference_source optimize_chromatography Optimize Chromatographic Method interference_source->optimize_chromatography Interference Confirmed sample_prep Optimize Sample Preparation interference_source->sample_prep Matrix Effect Suspected adjust_ph Adjust Mobile Phase pH optimize_chromatography->adjust_ph change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) optimize_chromatography->change_organic change_column Select Different Column Chemistry optimize_chromatography->change_column evaluate_separation Evaluate Peak Resolution adjust_ph->evaluate_separation change_organic->evaluate_separation change_column->evaluate_separation sample_prep->evaluate_separation resolved Co-elution Resolved evaluate_separation->resolved Successful not_resolved Co-elution Not Resolved evaluate_separation->not_resolved Unsuccessful not_resolved->optimize_chromatography Re-evaluate

Caption: Troubleshooting workflow for co-eluting interferences.

Quantitative Data Summary

The following table summarizes typical starting parameters for LC-MS/MS analysis of salicylic acid and suggests modifications to address co-elution with common interferents.

ParameterTypical Starting ConditionPotential InterferentSuggested Modification to Improve Separation
Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)4-Hydroxybenzoic acidUse a column with a different selectivity (e.g., Phenyl-Hexyl) or a mixed-mode column.[5]
Mobile Phase A 0.1% Formic Acid in WaterStructural IsomersAdjust pH to be further from the pKa of the analytes to maximize differences in ionization.[6][7]
Mobile Phase B Acetonitrile or MethanolClosely eluting metabolitesChange the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[2]
Gradient 5-95% B over 5-10 minutesAll co-eluting peaksDecrease the gradient slope (i.e., make it shallower) to increase peak separation.
Flow Rate 0.3 - 0.5 mL/minBroad or poorly resolved peaksOptimize for best efficiency on the chosen column. A lower flow rate can sometimes improve resolution.
Temperature 30 - 40 °CPeak shape issuesAdjusting the column temperature can affect viscosity and interaction kinetics, potentially improving peak shape and resolution.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Salicylic Acid with this compound Internal Standard

This protocol provides a starting point for the analysis of salicylic acid in a biological matrix.

1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound at a known concentration. b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-8.0 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Salicylic Acid: Q1 137.0 -> Q3 93.0

    • This compound: Q1 141.0 -> Q3 97.0 (Note: The exact m/z for this compound may vary based on the deuteration pattern).

Protocol 2: Method Modification for Resolving Co-elution with 4-Hydroxybenzoic Acid

If co-elution with 4-hydroxybenzoic acid is suspected, modifying the mobile phase pH can be effective.

1. Sample Preparation: As described in Protocol 1.

2. Modified LC-MS/MS Conditions:

  • Column: C18 (as in Protocol 1)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid. The pH of the mobile phase can significantly impact the retention of ionizable compounds like salicylic acid and its isomers.[2][6][7]

  • Mobile Phase B: Acetonitrile

  • Gradient: Optimize the gradient profile to achieve baseline separation. A shallower gradient may be necessary.

  • All other parameters can remain as in Protocol 1, with re-optimization of MS parameters if necessary.

Visualizations

The following diagram illustrates a typical experimental workflow for the quantitative analysis of an analyte using an internal standard.

experimental_workflow start Start sample_collection Sample Collection (e.g., Plasma) start->sample_collection add_is Spike with This compound sample_collection->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing and Peak Integration lc_ms_analysis->data_processing quantification Quantification using Analyte/IS Ratio data_processing->quantification end End quantification->end

Caption: General workflow for sample analysis with an internal standard.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Salicylic Acid-d6 vs. ¹³C-Salicylic Acid in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on precise quantification of salicylic acid, the choice of an appropriate internal standard is paramount. The two most common isotopically labeled internal standards for this purpose are salicylic acid-d6 and ¹³C-salicylic acid. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.

In the realm of quantitative analysis using mass spectrometry, the ideal internal standard is a stable, isotopically labeled version of the analyte that co-elutes chromatographically and exhibits the same ionization efficiency. This ensures accurate correction for variations in sample preparation, injection volume, and matrix effects. While both this compound and ¹³C-salicylic acid serve this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.

Core Performance Comparison: Stability and Chromatographic Behavior

The primary distinction between deuterated (d6) and carbon-13 (¹³C) labeled standards lies in their isotopic stability and chromatographic behavior.

¹³C-Salicylic Acid: The Gold Standard for Co-elution and Stability

Carbon-13 labeled internal standards are widely regarded as the superior choice for most quantitative LC-MS applications.[1] The key advantages include:

  • Identical Chromatographic Behavior: The mass difference between ¹²C and ¹³C is small enough that it does not typically lead to a measurable difference in retention time between the analyte and the internal standard.[2] This perfect co-elution is critical for the accurate compensation of matrix effects, which can vary across a chromatographic peak.[3]

  • High Isotopic Stability: The carbon-13 isotopes are incorporated into the stable backbone of the molecule, making them highly resistant to back-exchange with unlabeled atoms.[4]

This compound: A Cost-Effective Option with Potential Caveats

Deuterated internal standards are often more readily available and less expensive than their ¹³C-counterparts. However, they can present some analytical challenges:

  • Chromatographic Shift (Isotope Effect): The significant mass difference between hydrogen and deuterium can lead to a slight difference in retention time between the analyte and the deuterated internal standard, a phenomenon known as the "isotope effect".[2] This can be particularly problematic in methods with steep gradients or in the presence of significant matrix effects, as the analyte and internal standard may experience different degrees of ion suppression or enhancement.[3]

  • Potential for H/D Exchange: Deuterium atoms, especially those on hydroxyl or carboxyl groups, can be susceptible to exchange with hydrogen atoms from the solvent or matrix. While the deuterium atoms on the aromatic ring of salicylic acid are generally stable, those on the hydroxyl and carboxyl groups can be more labile.

Quantitative Data Summary

While a direct head-to-head study comparing the performance of this compound and ¹³C-salicylic acid for salicylic acid quantification was not identified in the reviewed literature, numerous studies have validated LC-MS/MS methods using salicylic acid-d4 or -d6. The following tables summarize the performance characteristics from representative studies. It is important to note that these results are from different laboratories and analytical methods, and therefore, direct comparisons should be made with caution.

Table 1: Performance Characteristics of Salicylic Acid Quantification using a Deuterated Internal Standard (Salicylic Acid-d4)

ParameterMatrixMethodResultReference
RecoveryAnimal FeedLC-MS/MS98.3% - 101%[5]
Linearity (R²)Animal FeedLC-MS/MS0.9911 - 0.9936[5]
LODAnimal FeedLC-MS/MS0.02 mg/kg[5]
LOQAnimal FeedLC-MS/MS0.05 mg/kg[5]

Table 2: Performance Characteristics from another study using a Deuterated Internal Standard (Salicylic Acid-d4)

ParameterMatrixMethodResultReference
RecoveryHuman PlasmaLC-MS/MS70.1% - 82.3%[6]
Linearity (r)Human PlasmaLC-MS/MS0.9992[6]
LOQHuman PlasmaLC-MS/MS80 ng/mL[6]
Matrix Effect (CV%)Human PlasmaLC-MS/MS3.07% - 7.09%[6]

Unfortunately, no detailed validation data for a method employing ¹³C-salicylic acid as the internal standard for salicylic acid quantification could be located in the published literature.

Experimental Protocols

Below are detailed methodologies from a key study that utilized a deuterated internal standard for the quantification of salicylic acid.

Experimental Protocol: Quantification of Salicylic Acid in Animal Feed using LC-MS/MS with Salicylic Acid-d4 Internal Standard[6]

1. Sample Preparation:

  • Weigh 2.5 g of the feed sample into a 50 mL polypropylene centrifuge tube.

  • Add 25 mL of 0.1% hydrochloric acid in methanol and vortex.

  • Sonicate for 15 minutes.

  • Shake on a shaker for 30 minutes at 200 rpm.

  • Centrifuge at 4,500 x g for 15 minutes at 20°C.

  • Transfer 500 µL of the extract to a glass tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the dry residue in 500 µL of 50% acetonitrile.

  • Transfer to a 1.5 mL Eppendorf tube and centrifuge at 14,500 rpm for 15 minutes.

  • Transfer 100 µL of the supernatant to an HPLC vial, add 10 µL of salicylic acid-d4 internal standard solution, and 390 µL of 50% acetonitrile.

2. LC-MS/MS Analysis:

  • LC System: Not specified in detail.

  • Column: Not specified in detail.

  • Mobile Phase: Gradient elution with 0.1% formic acid and acetonitrile.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • MS/MS System: Tandem mass spectrometer with negative electrospray ionization.

  • MRM Transitions:

    • Salicylic Acid: 137 → 93 and 137 → 65

    • Salicylic Acid-d4: (Not specified)

Visualizing the Workflow

To illustrate the general workflow for using an internal standard in a quantitative LC-MS/MS analysis, the following diagram is provided.

LC-MS/MS Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or ¹³C-Salicylic Acid) Sample->Add_IS Extraction Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: General workflow for quantitative analysis using an internal standard.

Conclusion and Recommendations

Based on fundamental analytical principles and the consensus in the scientific literature, ¹³C-salicylic acid is the theoretically superior internal standard for the quantitative analysis of salicylic acid by LC-MS. Its key advantage is the high likelihood of identical chromatographic behavior with the unlabeled analyte, which is crucial for the reliable correction of matrix effects. This leads to improved accuracy and precision in the analytical results.

This compound remains a viable and more cost-effective option. However, analysts using a deuterated standard should be vigilant for potential chromatographic shifts (isotope effects) and ensure that the method is thoroughly validated to account for any differences in elution profiles between the analyte and the internal standard. Special attention should be paid to the stability of the deuterium labels, particularly if the analytical method involves harsh pH conditions or prolonged sample storage.

Recommendation: For the development of new, high-stakes analytical methods where the utmost accuracy and reliability are required, the investment in ¹³C-salicylic acid is strongly recommended. For routine analyses where a method using a deuterated standard has been well-validated and shown to be robust, This compound can be a suitable and economical choice. Ultimately, the choice of internal standard should be based on a careful consideration of the specific analytical requirements, the complexity of the sample matrix, and the resources available.

References

Cross-Validation of Analytical Methods for Salicylic Acid Quantification: A Comparative Guide Using Salicylic Acid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of salicylic acid, with a focus on the use of Salicylic acid-d6 as a stable isotope-labeled internal standard. The cross-validation of analytical methods is a critical step in drug development and clinical research to ensure the reliability, reproducibility, and accuracy of results across different laboratories or techniques. This compound, by virtue of its chemical similarity and mass difference from the analyte, offers significant advantages in minimizing analytical variability.

The Critical Role of Deuterated Internal Standards

In bioanalytical method development, internal standards are essential for correcting the variability in sample preparation and instrument response.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they have nearly identical physicochemical properties to the analyte.[1] This ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[1] The use of a deuterated internal standard can significantly improve the robustness and reliability of an analytical method.[1]

Comparative Performance of Analytical Methods

The following tables summarize the validation parameters of various analytical methods for the quantification of salicylic acid. While direct cross-validation studies on the same samples are limited in the public domain, this compilation of data from different validated methods provides a strong basis for comparison.

Table 1: Performance Comparison of LC-MS/MS Methods for Salicylic Acid Quantification
ParameterMethod 1 (Human Plasma)Method 2 (Feed)
Internal Standard Salicylic acid-d4Salicylic acid-d4
Linearity Range 80 - 8,000 ng/mL0.05 - 2.0 mg/kg
Correlation Coefficient (r²) > 0.999> 0.991
Lower Limit of Quantification (LLOQ) 80 ng/mL0.05 mg/kg[2]
Recovery 70.1 - 82.3%95.3 - 105%[2]
Precision (RSD%) < 7.1%Not explicitly stated
Accuracy Within ±15%Not explicitly stated
Reference [3][2]
Table 2: Performance of a GC-MS Method for Salicylic Acid Quantification in Herb Extracts
ParameterGC-MS Method
Internal Standard Not specified for Salicylic Acid
Linearity Range Not explicitly stated
Correlation Coefficient (r²) Not explicitly stated
Limit of Detection (LOD) < 80 ng/mL
Repeatability (RSD%) 1.4%
Reference [4]

Note: This study compared GC-MS and LC-TOFMS for various phenolic acids. While specific data for salicylic acid linearity and LLOQ with a deuterated standard were not provided, the overall method performance indicates high precision.

Table 3: Performance of an HPLC-UV Method for a Metabolite Using Salicylic Acid as an Inhibitor
ParameterHPLC-UV Method
Internal Standard 4-hydroxyoctanophenone
Linearity Range Not explicitly stated
Correlation Coefficient (r²) > 0.99
Precision (RSD%) < 15%
Accuracy & Recovery 80 - 120%
Reference [5]

Note: This method validates the quantification of a metabolite where salicylic acid is used as an inhibitor, demonstrating the utility of HPLC-UV in the broader analytical landscape of salicylic acid-related studies.

Experimental Protocols

LC-MS/MS Method for Salicylic Acid in Human Plasma[3]
  • Sample Preparation: Single-step liquid-liquid extraction with tert-butyl methyl ether.

  • Chromatographic Separation: InertSustain C18 column with a gradient elution using a mobile phase of 0.2% formic acid in water and 0.2% formic acid in acetonitrile. The total run time is 6.5 minutes.

  • Mass Spectrometric Detection: Multiple reaction monitoring (MRM) mode with a transition of m/z 136.9/93.0 for salicylic acid.

LC-MS/MS Method for Salicylic Acid in Feed[2]
  • Sample Preparation: Extraction with 0.1% hydrochloric acid in methanol, followed by shaking, centrifugation, evaporation, and reconstitution in 50% acetonitrile.

  • Chromatographic Separation: Poroshell 120 EC-C18 column with a gradient elution using 0.1% formic acid and acetonitrile over an 8-minute run time.[2]

  • Mass Spectrometric Detection: Negative electrospray tandem mass spectrometry.[2]

GC-MS Method for Phenolic Acids in Herb Extracts[4]
  • Sample Preparation: Extraction with methanol, followed by derivatization.

  • Chromatographic Separation: Gas chromatography with a suitable capillary column.

  • Mass Spectrometric Detection: Mass spectrometry detection, which was found to be well-suited for the quantitative determination of compounds at low concentrations.[4]

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a crucial process for which this compound serves as an excellent internal standard.

Bioanalytical_Method_Validation_Workflow start Method Development preparation Preparation of Calibration Standards & QCs with This compound (IS) start->preparation validation_params Method Validation Experiments preparation->validation_params specificity Specificity & Selectivity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lloq LLOQ validation_params->lloq recovery Extraction Recovery validation_params->recovery stability Stability (Freeze-Thaw, Short-Term, Long-Term) validation_params->stability matrix_effect Matrix Effect validation_params->matrix_effect data_analysis Data Analysis & Review specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lloq->data_analysis recovery->data_analysis stability->data_analysis matrix_effect->data_analysis report Validation Report Generation data_analysis->report end Validated Method Ready for Sample Analysis report->end

Caption: Workflow of a typical bioanalytical method validation process.

Logical Framework for Method Cross-Validation

The following diagram outlines the logical steps involved in performing a cross-validation between two different analytical methods.

Method_Cross_Validation_Logic start Select Two Validated Methods (e.g., LC-MS/MS and GC-MS) sample_selection Select a Set of Study Samples (e.g., incurred samples) start->sample_selection analysis1 Analyze Samples using Method A (with this compound IS) sample_selection->analysis1 analysis2 Analyze the Same Samples using Method B (with this compound IS) sample_selection->analysis2 data_comparison Compare the Quantitative Results from Method A and Method B analysis1->data_comparison analysis2->data_comparison acceptance_criteria Apply Acceptance Criteria (e.g., % difference within ±20%) data_comparison->acceptance_criteria conclusion Conclusion on Method Comparability acceptance_criteria->conclusion

References

Assessing the Accuracy and Precision of Salicylic Acid-d6 as an Internal Standard: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of salicylic acid in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as salicylic acid-d6, is a widely accepted practice to ensure the reliability of bioanalytical methods. This guide provides a comprehensive assessment of the accuracy and precision of deuterated salicylic acid as an internal standard, comparing its performance with other commonly used alternatives. The information presented is supported by experimental data from published research, offering a valuable resource for selecting the most appropriate internal standard for your analytical needs.

Performance of Deuterated Salicylic Acid as an Internal Standard

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of acetylsalicylic acid and its primary metabolite, salicylic acid, in human plasma utilized salicylic acid-d4 as an internal standard.[1] Given the chemical and physical similarities, the performance data from this study is highly indicative of what can be expected from this compound.

The validation of this method demonstrated excellent accuracy and precision, meeting the stringent requirements of regulatory bodies for bioanalytical method validation.[1][2] Key performance metrics are summarized in the table below.

Table 1: Performance Metrics for Salicylic Acid Quantification using Salicylic Acid-d4 Internal Standard [1]

Validation ParameterConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Salicylic Acid (SAL)
LLOQ804.2104.57.8103.2
Low QC2403.5102.85.1101.7
Mid QC32002.8101.34.3100.9
High QC64002.1100.83.9100.4

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Furthermore, the study reported negligible matrix effects for both the analyte and the internal standard. The coefficient of variation for the internal standard-normalized matrix factors was 7.09% at the low QC concentration and 3.07% at the high QC concentration, indicating that the deuterated internal standard effectively compensated for matrix-induced signal variations.[1] The mean recovery of salicylic acid from human plasma was found to be 70.1% at 240 ng/mL and 82.3% at 6,400 ng/mL.[1]

Comparison with Alternative Internal Standards

While deuterated internal standards are often considered the gold standard, other structural analogs have also been employed for the quantification of salicylic acid. The choice of an internal standard can be influenced by factors such as cost, commercial availability, and the specific analytical method.

Table 2: Comparison of Internal Standards for Salicylic Acid Quantification

Internal StandardAnalytical MethodMatrixKey FindingsReference
Salicylic acid-d4 LC-MS/MSHuman PlasmaExcellent accuracy and precision; effectively compensates for matrix effects.[1]Dá, et al.[1]
5-Fluorosalicylic acid HPLC-FluorescencePlant ExtractsSimilar fluorescence properties to salicylic acid, allowing for simultaneous detection. Recoveries of both compounds were equal and exceeded 90%.Rozhon, et al.
2-Methoxybenzoic acid HPLCNot specifiedUtilized for the quantification of both free and total salicylic acid.
Simvastatin LC-MS/MSHuman PlasmaUsed for the simultaneous determination of acetylsalicylic acid and salicylic acid. The method showed good precision (CV < 9.3%) and accuracy (>86.5%).[3]Lee, et al.[3]
Chloramphenicol UPLC-MS/MSHuman PlasmaEmployed for the simultaneous determination of aspirin, salicylic acid, and salvianolic acid B. The method was fully validated according to regulatory guidance.[4]Zhang, et al.[4]

Experimental Protocols

A detailed experimental protocol for the quantification of salicylic acid using a deuterated internal standard is provided below, based on the methodology described by Dá, et al.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of an internal standard working solution (containing salicylic acid-d4).

  • Vortex for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions (LC-MS/MS)

  • LC System: Agilent 1200 series or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Salicylic Acid: m/z 136.9 → 93.0

    • Salicylic Acid-d4: m/z 140.9 → 97.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Spike LLE Liquid-Liquid Extraction (tert-butyl methyl ether) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for salicylic acid quantification.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Salicylic_Acid Salicylic Acid Salicylic_Acid->COX1 Inhibition Salicylic_Acid->COX2 Inhibition

Caption: Salicylic acid's mechanism of action.

References

Inter-laboratory Comparison of Salicylic Acid Analysis: A Guide to Methodologies and Performance Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of salicylic acid (SA) utilizing a deuterated internal standard. While a formal inter-laboratory comparison study was not identified in the public domain, this document synthesizes data from multiple, independent single-laboratory validation studies to offer insights into expected method performance and experimental protocols. The use of a deuterated internal standard, such as salicylic acid-d4 (SA-d4), is a widely accepted technique to improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data from various studies that have developed and validated methods for the analysis of salicylic acid using a deuterated internal standard. These methods primarily employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), demonstrating high sensitivity and selectivity.

Parameter Method Matrix Value Citation
Limit of Quantification (LOQ) UHPLC-MS/MSWhole Blood1.3 mg/L[1]
GC-MSHuman Serum2 ng[2]
LC-MS/MSAnimal Plasma30 ng/mL (for SA)[3]
LC-ESI-MS/MSCucumber Plant Extracts0.45 ng/g fresh weight[4]
Limit of Detection (LOD) GC-MSHuman Serum0.6 ng[2]
LC-MS/MSFeed0.02 mg/kg[5]
Precision (Intra-day) GC-MSHuman Serum<15%[2]
UHPLC-MS/MSWhole Blood≤10%[1]
Precision (Inter-day) GC-MSHuman Serum<15%[2]
UHPLC-MS/MSWhole Blood≤15%[1]
Recovery GC-MSHuman Serum85 ± 6%[2]
UHPLC-MS/MSWhole Blood93% to 137%[1]
LC/MS-MSHuman Plasma70.1 ± 6.2% to 82.3 ± 4.2% (for SA)[6]
LC-MS/MSFeed98.3% to 101%[5]
Linearity (R²) LC-MS/MSFeed0.9911 to 0.9936[5]
LC/MS-MSHuman Plasma0.9992 (for SA)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for adapting methods to different laboratory settings. Below are summarized protocols from the cited literature for the analysis of salicylic acid using a deuterated internal standard.

Sample Preparation

For Biological Fluids (Serum, Plasma, Whole Blood):

A common approach involves protein precipitation followed by liquid-liquid extraction.

  • Protein Precipitation: Samples are often treated with an organic solvent such as a mixture of ice-cold methanol and acetonitrile (e.g., 85:15, v/v) to precipitate proteins.[1]

  • Internal Standard Spiking: A known amount of deuterated salicylic acid (e.g., SA-d4) is added to the sample prior to extraction to correct for analyte loss during sample processing.[1][2][5][6]

  • Liquid-Liquid Extraction: After centrifugation to remove precipitated proteins, the supernatant is subjected to liquid-liquid extraction using solvents like a mixture of diethyl ether and ethyl acetate.[2] In some methods, the organic phase is evaporated to dryness and the residue is reconstituted in the mobile phase.[1]

For Plant Tissues:

  • Extraction: Plant material is typically homogenized and extracted with a solvent mixture such as methanol-water-acetic acid (90:9:1, v/v/v).[4]

  • Evaporation: The resulting extracts are evaporated to dryness before being redissolved for analysis.[4]

Chromatographic Separation and Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Separation: Reversed-phase columns, such as an Acquity UPLC® HSS T3, are commonly used for separation.[1] Gradient elution with an acidic mobile phase is often employed.

  • Detection: Mass spectrometric detection is typically performed in the negative ionization mode for salicylic acid.[1] Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions monitored for both salicylic acid and the deuterated internal standard.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Prior to GC-MS analysis, salicylic acid is often derivatized, for example, by preparing a tert-butyldimethylsilyl derivative.[2]

  • Detection: The analysis is performed using a mass spectrometer to detect the derivatized salicylic acid and the deuterated internal standard.[2]

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for an inter-laboratory comparison and the well-established salicylic acid signaling pathway in plants.

experimental_workflow cluster_prep Preparation Phase cluster_distribution Distribution cluster_analysis Laboratory Analysis cluster_data Data Evaluation CRM Certified Reference Material (CRM) of Salicylic Acid Spiked_Samples Preparation of Spiked Samples at Various Concentrations CRM->Spiked_Samples Deuterated_Standard Deuterated Salicylic Acid (Internal Standard) Deuterated_Standard->Spiked_Samples Sample_Matrix Homogenized Sample Matrix (e.g., Serum, Plant Extract) Sample_Matrix->Spiked_Samples Distribution Distribution of Blinded Samples to Participating Laboratories Spiked_Samples->Distribution Lab_A Lab A Distribution->Lab_A Lab_B Lab B Distribution->Lab_B Lab_C Lab C Distribution->Lab_C Analysis Sample Preparation, LC-MS/MS or GC-MS Analysis Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Data_Submission Submission of Results Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., Z-scores, Precision, Accuracy) Data_Submission->Statistical_Analysis Comparison_Report Generation of Comparison Report Statistical_Analysis->Comparison_Report

Caption: A typical workflow for an inter-laboratory comparison study.

salicylic_acid_pathway cluster_pathogen Pathogen Recognition cluster_synthesis Salicylic Acid Biosynthesis cluster_signaling Signal Transduction cluster_response Immune Response Pathogen Pathogen Attack ICS1 ICS1 (Isochorismate Synthase 1) Pathogen->ICS1 triggers SA_Synthesis Salicylic Acid (SA) Accumulation ICS1->SA_Synthesis NPR1_oligomer NPR1 Oligomer (Inactive) SA_Synthesis->NPR1_oligomer induces redox change NPR1_monomer NPR1 Monomer (Active) TGA_factors TGA Transcription Factors NPR1_monomer->TGA_factors interacts with NPR1_oligomer->NPR1_monomer releases PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_factors->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: A simplified diagram of the salicylic acid signaling pathway in plants.

References

The Analytical Edge: Benchmarking Salicylic Acid-d6 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable internal standards for the quantification of salicylic acid, this guide provides a comprehensive comparison of Salicylic acid-d6 against other commonly used analogs. Supported by experimental data, this document details the linearity and range of quantification, offers a complete experimental protocol for LC-MS/MS analysis, and visualizes a key signaling pathway involving salicylic acid.

In the realm of pharmacokinetic and metabolic studies, the precise quantification of analytes is paramount. Salicylic acid, the primary active metabolite of acetylsalicylic acid (aspirin), requires highly accurate bioanalytical methods for its determination in various biological matrices. The use of stable isotope-labeled internal standards is a cornerstone of such methods, ensuring compensation for matrix effects and variability in sample processing. Among these, deuterated analogs of salicylic acid are frequently employed. This guide focuses on the performance of this compound and provides a comparative overview with its counterparts.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the development of a validated bioanalytical method. Ideally, the internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, while being distinguishable by mass spectrometry. Deuterated standards, such as this compound and Salicylic acid-d4, are considered the gold standard for LC-MS/MS-based quantification of salicylic acid due to their chemical similarity to the analyte.

Internal StandardAnalyteLinearity (R²)Range of QuantificationMatrixReference
Salicylic acid-d4 Salicylic acid>0.990.1 - 8 µg/mLHuman Plasma[1]
Salicylic acid-d4 Salicylic acid0.9992 (mean)80 - 8,000 ng/mLHuman Plasma[2]
Salicylic acid-d4 Salicylic acid0.9911 - 0.99360.05 - 2.0 mg/kgAnimal Feed[3]
6-Methoxysalicylic acid Salicylic acidNot ReportedLLOQ: 30 ng/mLAnimal Plasma
o-Methoxybenzoic acid Salicylic acidNot Reported10 - 500 mg/LSerum/Plasma

LLOQ: Lower Limit of Quantification

The data consistently demonstrates that methods employing deuterated internal standards like Salicylic acid-d4 achieve excellent linearity (R² > 0.99) over a wide dynamic range, making them suitable for a variety of applications from low-level biomarker studies to high-concentration pharmacokinetic analyses. Given that this compound offers a greater mass difference from the native analyte compared to Salicylic acid-d4, it has the potential to provide even better analytical separation from any potential isotopic interference, further enhancing its suitability as an internal standard.

Experimental Protocol: Quantification of Salicylic Acid in Human Plasma by LC-MS/MS

This section provides a detailed experimental protocol adapted from a validated method for the simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma using a deuterated internal standard.[2]

1. Materials and Reagents:

  • Salicylic acid and this compound (or Salicylic acid-d4) reference standards

  • Human plasma (with potassium oxalate/sodium fluoride as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • tert-Butyl methyl ether (TBME, HPLC grade)

  • Water (Milli-Q or equivalent)

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of salicylic acid and this compound in acetonitrile.

  • Prepare working solutions for calibration standards and quality controls by diluting the stock solutions in acetonitrile.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (containing this compound).

  • Add 50 µL of 5% formic acid in water to acidify the sample.

  • Add 600 µL of TBME, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate salicylic acid from other matrix components. For example:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • Salicylic acid: m/z 137 -> 93

    • This compound: m/z 143 -> 99 (or Salicylic acid-d4: m/z 141 -> 97)

5. Data Analysis:

  • Quantify the concentration of salicylic acid by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing a Key Biological Pathway

Salicylic acid is a key signaling molecule in plant defense against pathogens. Understanding this pathway is crucial for researchers in agriculture and plant science. The following diagram, generated using Graphviz, illustrates the salicylic acid-mediated plant defense signaling pathway.

Salicylic_Acid_Plant_Defense cluster_perception Pathogen Recognition & SA Biosynthesis cluster_signaling SA Signaling Cascade cluster_response Immune Response Pathogen Pathogen (e.g., Biotrophic) PRR Pattern Recognition Receptors (PRRs) Pathogen->PRR PAMPs/Effectors SA_Biosynthesis Salicylic Acid Biosynthesis PRR->SA_Biosynthesis Activation SA Salicylic Acid (SA) SA_Biosynthesis->SA Accumulation NPR1_inactive NPR1 (inactive) (Cytoplasm) SA->NPR1_inactive Binding NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active Translocation TGA TGA Transcription Factors NPR1_active->TGA Interaction PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activation of Transcription Immunity Systemic Acquired Resistance (SAR) & Local Defense PR_Genes->Immunity Leads to

Caption: Salicylic acid-mediated plant defense signaling pathway.

This guide underscores the utility of this compound as a robust internal standard for the accurate quantification of salicylic acid. The provided data and experimental protocol serve as a valuable resource for researchers in the development and validation of bioanalytical methods. The visualization of the plant defense pathway further contextualizes the biological significance of salicylic acid.

References

A Comparative Guide to the Analytical Performance of Salicylic Acid-d6 and Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical performance of Salicylic acid-d6 and its non-deuterated counterpart, Salicylic acid. The focus is on the Limit of Detection (LOD) and Limit of Quantification (LOQ), critical parameters in bioanalytical method validation. This document outlines the distinct roles of these two compounds in quantitative analysis, supported by experimental data and detailed protocols.

Understanding the Roles: Analyte vs. Internal Standard

In the realm of quantitative bioanalysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), Salicylic acid and this compound serve fundamentally different yet complementary purposes.

  • Salicylic Acid: As the primary analyte of interest, the goal is to determine its concentration in a given biological matrix with the highest possible accuracy and precision. Therefore, establishing its LOD and LOQ is a critical aspect of method validation.

  • This compound: This is a stable isotope-labeled (SIL) version of salicylic acid, where six hydrogen atoms have been replaced with deuterium. Due to its near-identical chemical and physical properties to salicylic acid, it is an ideal internal standard (IS) . Its primary function is to correct for variability during sample preparation and analysis, such as extraction losses and matrix effects, thereby improving the accuracy and precision of the analyte's quantification.

Quantitative Data Summary: A Tale of Two Roles

The following table summarizes the reported LOD and LOQ values for Salicylic acid across various analytical platforms. It is important to note that specific LOD and LOQ values for this compound are not typically determined or reported. This is because the performance of an internal standard is assessed by its consistent response across the analytical run, not by its ultimate detection limit. The concentration of the internal standard is intentionally kept constant and well above its detection limit to ensure a reliable signal.

CompoundAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Salicylic Acid HPLC-UVPharmaceutical Nanoparticles0.03 µg/mL[1]0.1 µg/mL[1]
Salicylic Acid LC-MS/MSHuman Plasma-1 ng/mL (as Acetylsalicylic acid), 80 ng/mL (as Salicylic acid)[2]
Salicylic Acid LC-MS/MSAnimal Feed0.02 mg/kg[3]0.05 mg/kg[3]
Salicylic Acid Capillary Electrophoresis-UVPlant Extracts0.2 mg/L0.6 mg/L
This compound LC-MS/MSNot ApplicableNot Typically DeterminedNot Typically Determined

Note: The LOD and LOQ values for Salicylic Acid can vary significantly depending on the analytical instrumentation, sample matrix, and specific method parameters.

Experimental Protocols: Determining LOD and LOQ

The following is a generalized protocol for determining the LOD and LOQ of an analyte, such as Salicylic acid, based on the principles outlined in regulatory guidelines.

Preparation of Standard Solutions
  • Stock Solution: Prepare a high-concentration stock solution of Salicylic Acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Serially dilute the stock solution to prepare a series of working standard solutions of decreasing concentrations.

  • Calibration Curve Standards: Spike a blank biological matrix (e.g., human plasma) with the working standard solutions to create a set of calibration standards covering the expected concentration range.

  • Low-Concentration Spiked Samples: Prepare multiple replicates (e.g., n=6-10) of the blank matrix spiked with Salicylic Acid at a concentration near the expected LOD.

Sample Preparation and Analysis
  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards and low-concentration spiked samples.

  • Add a constant concentration of the internal standard (this compound) to all samples before extraction.

  • Analyze the processed samples using a validated LC-MS/MS method.

Calculation of LOD and LOQ

There are several accepted methods for calculating LOD and LOQ:

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.

    • Determine the slope (S) of the calibration curve.

    • Calculate the standard deviation (σ) of the response from the analysis of the low-concentration spiked samples or the y-intercept of the regression line.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Based on Signal-to-Noise Ratio (S/N):

    • Determine the concentration at which the analyte signal is consistently distinguishable from the background noise.

    • A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.

    • A signal-to-noise ratio of 10:1 is generally accepted for estimating the LOQ.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Cyclooxygenase (COX) Inhibition by Salicylic Acid

Salicylic acid, the primary active metabolite of aspirin, exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (Inflammation, Pain) Prostaglandins_H2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) Prostaglandins_H2->Thromboxane Salicylic_Acid Salicylic Acid Salicylic_Acid->COX1 Salicylic_Acid->COX2

Caption: Inhibition of COX-1 and COX-2 by Salicylic Acid.

Bioanalytical Workflow for Salicylic Acid Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Salicylic Acid in a biological matrix using LC-MS/MS with this compound as an internal standard.

Bioanalytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spiking with This compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation LC Separation (Analyte and IS) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification Quantification of Salicylic Acid Data_Analysis->Quantification

Caption: LC-MS/MS workflow for Salicylic Acid analysis.

References

A Comparative Guide to Bioanalytical Methods for Salicylic Acid: With and Without Salicylic Acid-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of salicylic acid, the primary active metabolite of aspirin, is crucial in pharmacokinetic studies, drug metabolism research, and clinical monitoring.[1][2][3] The use of a stable isotope-labeled internal standard, such as Salicylic acid-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a common practice to enhance method robustness and accuracy. This guide provides an objective comparison of bioanalytical methods for salicylic acid with and without the use of this compound as an internal standard, supported by experimental data from published literature.

The Role of an Internal Standard

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS helps to correct for the variability in sample preparation and instrument response. An ideal IS has physicochemical properties similar to the analyte but is distinguishable by the detector. This compound, a deuterated form of salicylic acid, is an excellent internal standard because it co-elutes with salicylic acid and has similar ionization efficiency, but has a different mass-to-charge ratio (m/z), allowing for separate detection by a mass spectrometer.[4][5][6]

Comparison of Analytical Method Performance

The use of a stable isotope-labeled internal standard like this compound generally leads to improved precision and accuracy in bioanalytical assays. Below is a summary of typical performance characteristics for methods with and without a deuterated internal standard, based on published literature.

Validation Parameter Method with this compound (or similar deuterated IS) Method without Deuterated IS (e.g., External Standard or other IS)
**Linearity (R²) **Typically ≥ 0.99[7][8]Can be ≥ 0.99, but may be more susceptible to matrix effects[9][10]
Accuracy (% Recovery) Generally within 85-115%[7][8]May show wider variability, potentially outside 80-120%[9]
Precision (%RSD) Typically < 15%[7][8]May be > 15%, especially at lower concentrations[9]
Lower Limit of Quantification (LLOQ) Can achieve low ng/mL levels (e.g., 1-80 ng/mL for salicylic acid)[11][12]LLOQ might be higher due to greater variability[13]
Matrix Effect Significantly minimizedMore susceptible to ion suppression or enhancement
Extraction Recovery Variability is compensated forUncorrected variability can affect accuracy

Experimental Protocols

Method Using Salicylic acid-d4 as Internal Standard (LC-MS/MS)

This protocol is adapted from a method for the determination of salicylic acid in feed.[7][8]

1. Sample Preparation:

  • Weigh 2.5 g of the sample into a 50 mL polypropylene centrifuge tube.
  • Add 25 mL of 0.1% hydrochloric acid in methanol.
  • Vortex the sample and then place it in an ultrasonic bath for 15 minutes.
  • Shake the sample on a shaker for 30 minutes at 200 rpm.
  • Centrifuge the sample at 4,500 x g for 15 minutes at 20°C.
  • Take a 500 µL aliquot of the supernatant and evaporate to dryness under nitrogen at 45°C.
  • Reconstitute the dry residue with 500 µL of 50% acetonitrile.
  • Add a known amount of Salicylic acid-d4 internal standard solution.
  • Centrifuge at 14,500 rpm for 15 minutes before injection.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 HPLC[8]
  • Column: C18 analytical column (e.g., 2.1 × 100 mm, 2.7 µm)[8]
  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[7][8]
  • Flow Rate: 0.3 mL/min[11]
  • Injection Volume: 2 µL[8]
  • MS System: Tandem mass spectrometer with electrospray ionization (ESI) in negative mode.[7][8]
  • MRM Transitions:
  • Salicylic acid: 137 → 93 and 137 → 65[7]
  • Salicylic acid-d4: (specific transition for the deuterated standard would be set)

Method Without a Deuterated Internal Standard (HPLC-UV)

This protocol is a generalized example based on HPLC-UV methods.[10][14][15]

1. Sample Preparation (External Standard Method):

  • To a known volume of serum or plasma, add a protein precipitation agent (e.g., acetonitrile or methanol) in a specific ratio.
  • Vortex the mixture to precipitate proteins.
  • Centrifuge the sample to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube.
  • If necessary, evaporate the solvent and reconstitute in the mobile phase.
  • Inject a specific volume into the HPLC system.

2. HPLC-UV Conditions:

  • LC System: High-Performance Liquid Chromatograph with a UV detector.
  • Column: C18 reversed-phase column.[9]
  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol).[9]
  • Detection Wavelength: 282 nm or 303 nm.[12][15]
  • Quantification: Based on a calibration curve generated from external standards, plotting peak area or height against concentration.

Signaling Pathways and Experimental Workflows

experimental_workflow_with_IS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Biological Sample Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Extraction (e.g., LLE or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Concentration Accurate Concentration Data_Processing->Concentration

Caption: Workflow with this compound Internal Standard.

experimental_workflow_without_IS cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_result Result Sample Biological Sample Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation UV_Detection UV Detection LC_Separation->UV_Detection Data_Processing Data Processing (External Standard Curve) UV_Detection->Data_Processing Concentration Concentration (Susceptible to Variability) Data_Processing->Concentration

Caption: Workflow without a Deuterated Internal Standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of salicylic acid offers significant advantages in terms of accuracy, precision, and robustness by effectively compensating for variability during sample processing and analysis. While methods without a deuterated internal standard, such as those employing an external standard calibration with HPLC-UV, can be effective, they are more prone to errors arising from matrix effects and inconsistent sample recovery. For drug development and clinical studies where high data quality is paramount, the adoption of a method incorporating a stable isotope-labeled internal standard is highly recommended.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Salicylic Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Salicylic acid-d6, a deuterated form of salicylic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE) at a Glance

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesApproved under standards such as NIOSH (US) or EN 166 (EU)To prevent eye contact with dust or splashes.[1][2][3]
Face shieldRecommended for larger quantities or when there is a significant risk of splashing.[3]
Hand Protection Protective glovesChemically resistant (e.g., nitrile rubber)To prevent skin contact. Gloves must be inspected before use and disposed of properly.[1][2][3]
Skin and Body Protection Protective clothingImpervious clothing, lab coatTo protect skin from exposure.[1][2]
Respiratory Protection Dust mask or respiratorN95 (US) or P3 (EN 143) respirator cartridges for dusts.[3][4][5]To be used when handling the powder to avoid inhalation of dust particles, especially in poorly ventilated areas.[3][4] A full-face supplied air respirator may be necessary if it's the sole means of protection.[3]

Hazard Identification and First Aid

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1] In case of exposure, immediate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1][3]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[1][2][3]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2][3]

Step-by-Step Handling Protocol

To ensure safe handling, follow this procedural workflow:

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS 1. Consult Safety Data Sheet (SDS) Don PPE 2. Don Appropriate PPE Consult SDS->Don PPE Review hazards Prepare Workspace 3. Prepare Ventilated Workspace Don PPE->Prepare Workspace Ensure protection Weighing 4. Weigh Solid Carefully Prepare Workspace->Weighing Work in fume hood/ventilated area Dissolving 5. Dissolve in Solvent (if required) Weighing->Dissolving Avoid dust generation Clean Spills 6. Clean Spills Immediately Dissolving->Clean Spills Use appropriate solvent Dispose Waste 7. Dispose of Waste Properly Clean Spills->Dispose Waste Follow spill protocol Doff PPE 8. Doff and Dispose of PPE Dispose Waste->Doff PPE Segregate waste Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands Prevent contamination

Workflow for the safe handling of this compound.

Operational and Disposal Plans

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] Protect it from light and moisture.[6][7] Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[2][8]

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[1][3] Wear the appropriate PPE, including respiratory protection.[1] For solid spills, avoid generating dust.[3] Carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.[3] Clean the spill area thoroughly with a suitable solvent.

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[1][3] Small, highly diluted quantities may be permissible for drain disposal if local regulations allow, but generally, it should be treated as hazardous waste.[9] For hazardous waste, it should be stored in a labeled, sealed container and taken to a certified hazardous waste facility.[9] Neutralization with a weak base like sodium bicarbonate may be an option if permitted by local guidelines.[9] Always consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.